E3 ligase Ligand 21
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H35N5O3 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
3-[6-[[1-[1-[(1-methylcyclobutyl)methyl]piperidin-4-yl]pyrazol-4-yl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C31H35N5O3/c1-31(12-3-13-31)19-34-14-10-22(11-15-34)35-18-20(17-32-35)16-21-6-7-25-28-23(21)4-2-5-24(28)30(39)36(25)26-8-9-27(37)33-29(26)38/h2,4-7,17-18,22,26H,3,8-16,19H2,1H3,(H,33,37,38) |
InChI Key |
UULPWNXBVJTECU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CN2CCC(CC2)N3C=C(C=N3)CC4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: E3 Ligase Ligand 21 as a Cereblon Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 21, identified as "Compound 2" in patent WO2019191112A1, is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase.[1] This technical guide provides a comprehensive overview of its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization. This molecule serves as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), through the ubiquitin-proteasome pathway.[1]
Core Mechanism of Action
This compound functions by binding to Cereblon, the substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event does not inhibit the ligase but rather co-opts its function. When incorporated into a PROTAC, the other end of the chimeric molecule binds to a target protein (e.g., Ikaros or Aiolos). This proximity induces the formation of a ternary complex between Cereblon, the PROTAC, and the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data Summary
The primary quantitative data available for this compound is its Growth Inhibition 50 (GI50) value, which indicates the concentration of the compound that inhibits the growth of a specific cell line by 50%. The following table summarizes the reported GI50 data from patent WO2019191112A1.
| Compound | Cell Line | GI50 (µM) | Patent Reference |
| This compound (Compound 2) | KMS11 | 0.0003 | WO2019191112A1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Cellular Growth Inhibition (GI50) Assay
This protocol outlines the procedure used to determine the concentration of this compound that inhibits cell growth by 50%.
1. Cell Culture and Plating:
- KMS11 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
2. Compound Preparation and Treatment:
- This compound (Compound 2) is dissolved in DMSO to create a stock solution.
- A serial dilution of the compound is prepared in culture medium.
- 100 µL of the diluted compound is added to the appropriate wells, resulting in a final volume of 200 µL per well. A vehicle control (DMSO) is also included.
3. Incubation:
- The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
4. Cell Viability Measurement:
- Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
- 20 µL of CellTiter-Glo® reagent is added to each well.
- The plates are mixed on an orbital shaker for 2 minutes to induce cell lysis.
- After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is read on a plate reader.
5. Data Analysis:
- The luminescent signal is proportional to the number of viable cells.
- The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot for Ikaros/Aiolos Degradation
This protocol describes the method to assess the degradation of the target proteins Ikaros and Aiolos following treatment with this compound.
1. Cell Treatment and Lysis:
- A suitable human myeloma cell line (e.g., MM.1S) is seeded in 6-well plates.
- Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
- Following treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- The cell lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
2. Protein Quantification:
- The protein concentration of the supernatant is determined using a BCA protein assay kit (Thermo Fisher Scientific).
3. SDS-PAGE and Protein Transfer:
- Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
- The membrane is incubated overnight at 4°C with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).
- The membrane is then washed three times with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
5. Densitometry Analysis:
- The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).
- The levels of Ikaros and Aiolos are normalized to the loading control to determine the extent of degradation.
Visualizations
Signaling Pathway of Cereblon-Mediated Protein Degradation
Caption: Cereblon-mediated protein degradation pathway.
Experimental Workflow for GI50 Determination
Caption: Workflow for determining the GI50 value.
Experimental Workflow for Western Blot Analysis
Caption: Western blot workflow for degradation analysis.
References
A Technical Guide to the Discovery and Synthesis of E3 Ligase Ligand 21: A Cereblon-Binding Degrader of Ikaros and Aiolos
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the core principles behind the discovery and synthesis of "E3 ligase Ligand 21," a potent binder of the E3 ubiquitin ligase substrate receptor cereblon (CRBN). By engaging cereblon, this ligand initiates the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism of action is of significant interest in the development of novel therapeutics for hematological malignancies and autoimmune diseases. Due to the limited public availability of specific quantitative data for "this compound," this guide will utilize data from closely related and well-characterized cereblon E3 ligase modulating drugs (CELMoDs), such as iberdomide, to illustrate the key concepts, experimental protocols, and potential therapeutic applications.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, TPD utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS). These molecules bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]
Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, has been a cornerstone of TPD research.[3][4] Small molecules that bind to cereblon can modulate its substrate specificity, inducing the degradation of proteins not typically targeted by the native E3 ligase complex. The discovery that immunomodulatory drugs (IMiDs®) like thalidomide and its analogs exert their therapeutic effects through this mechanism has paved the way for the rational design of novel cereblon-binding degraders.
"this compound" belongs to this class of molecules. Its chemical structure, 2-(2,6-dioxopiperidin-3-yl)-5-[4-[[6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione, is designed to engage cereblon and induce the degradation of Ikaros and Aiolos, transcription factors implicated in the pathogenesis of various B-cell malignancies.
Discovery and Mechanism of Action
Discovery of Cereblon as the Target
The journey to understanding molecules like "this compound" began with the effort to elucidate the mechanism of action of thalidomide and its analogs, lenalidomide and pomalidomide. These efforts led to the identification of cereblon as their direct cellular target. Binding of these molecules to cereblon was found to be essential for their therapeutic effects, which include anti-proliferative activity in multiple myeloma and immunomodulatory effects on T cells.
Mechanism of Action: Hijacking the E3 Ligase Complex
"this compound" functions as a "molecular glue," inducing a novel interaction between cereblon and the neosubstrates Ikaros and Aiolos. The binding of the ligand to the cereblon-DDB1 complex alters the conformation of the substrate-binding pocket, creating a new surface that is recognized by Ikaros and Aiolos. This induced proximity allows the E3 ligase complex to transfer ubiquitin molecules to the transcription factors, marking them for degradation by the proteasome. The degradation of Ikaros and Aiolos disrupts the transcriptional programs that support the survival and proliferation of malignant B-cells.
Signaling Pathway
The signaling pathway initiated by "this compound" is a prime example of targeted protein degradation. The following diagram illustrates the key steps in this process.
Caption: Mechanism of action for this compound.
Synthesis of this compound
While the specific, step-by-step synthesis of "this compound" is proprietary and detailed in patent literature (WO2019191112A1), a general synthetic strategy can be inferred from its structure. The synthesis would likely involve a convergent approach, preparing the three key structural motifs separately and then coupling them in the final steps.
Key Structural Motifs
-
2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione core: This is the cereblon-binding pharmacophore, a derivative of thalidomide.
-
Piperidine linker: A central scaffolding unit connecting the cereblon binder to the spirocyclic moiety.
-
6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptane moiety: This part of the molecule is likely designed to optimize physicochemical properties and interactions with the solvent or target proteins.
General Synthetic Workflow
The following diagram outlines a plausible synthetic workflow for assembling "this compound."
Caption: A plausible synthetic workflow for this compound.
Quantitative Data
As specific quantitative data for "this compound" is not publicly available, the following tables present representative data for a well-characterized cereblon E3 ligase modulator, iberdomide, which also induces the degradation of Ikaros and Aiolos. This data is intended to provide a framework for the types of assays and expected potency for molecules in this class.
Table 1: Cereblon Binding Affinity of Iberdomide
| Assay Type | Ligand | IC50 (nM) | Reference |
| Competitive Binding Assay | Iberdomide | ~10 |
Table 2: Ikaros and Aiolos Degradation by Iberdomide
| Cell Line | Protein Target | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |
| Multiple Myeloma (MM.1S) | Ikaros | < 10 | > 90 | 24 | |
| Multiple Myeloma (MM.1S) | Aiolos | < 10 | > 90 | 24 | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Ikaros | ~10 | > 80 | 24 | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Aiolos | ~10 | > 80 | 24 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize cereblon-binding degraders.
Cereblon Binding Assay (Competitive Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the cereblon protein.
-
Reagents and Materials:
-
Recombinant human cereblon protein.
-
Fluorescently labeled thalidomide analog (e.g., Cy5-labeled thalidomide).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compound ("this compound").
-
Positive control (e.g., pomalidomide).
-
384-well, low-volume, black microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a microplate, add the test compound dilutions.
-
Add a fixed concentration of recombinant cereblon protein to each well.
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
Add a fixed concentration of the fluorescently labeled tracer to each well.
-
Incubate for 90 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the test compound concentration.
-
Ikaros and Aiolos Degradation Assay (Western Blot)
This assay quantifies the reduction in Ikaros and Aiolos protein levels in cells treated with the test compound.
-
Reagents and Materials:
-
Human cell line (e.g., MM.1S multiple myeloma cells).
-
Cell culture medium and supplements.
-
Test compound ("this compound").
-
DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132, for mechanism validation).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Conclusion
"this compound" represents a significant advancement in the field of targeted protein degradation. As a potent cereblon binder that induces the degradation of the key transcription factors Ikaros and Aiolos, it holds considerable promise for the development of novel therapies for hematological malignancies and other diseases. While specific data on this compound remains largely proprietary, this guide provides a comprehensive overview of the principles of its discovery, synthesis, and mechanism of action, using data from well-characterized analogs to illustrate its potential. The experimental protocols and workflows detailed herein offer a roadmap for researchers and drug developers working to advance this exciting therapeutic modality.
References
In-Depth Technical Guide: Cereblon E3 Ligase Ligand CC-220 (Iberdomide) for Targeted Degradation of Ikaros and Aiolos
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of CC-220 (Iberdomide), a potent small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. CC-220 exemplifies the therapeutic strategy of targeted protein degradation, specifically inducing the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors are critical for the survival and proliferation of certain hematological cancer cells, making them key targets in oncology. This document details the mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for researchers working on targeted protein degradation and drug discovery in this area.
Mechanism of Action
CC-220 acts as a "molecular glue," binding to the substrate receptor Cereblon, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of neosubstrates Ikaros and Aiolos. Once recruited, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex, marking them for degradation by the 26S proteasome. The degradation of these transcription factors disrupts downstream signaling pathways essential for tumor cell survival and proliferation.[1][2]
Caption: Mechanism of CC-220 induced degradation of Ikaros and Aiolos.
Quantitative Data
The following tables summarize the key quantitative parameters of CC-220 (Iberdomide) in biochemical and cellular assays.
Table 1: Cereblon Binding Affinity of CC-220
| Compound | Assay Type | IC50 (nM) | Reference |
| CC-220 (Iberdomide) | TR-FRET | ~150 | Matyskiela et al., 2018 |
Table 2: Cellular Degradation of Ikaros and Aiolos by CC-220
| Cell Line | Protein Target | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |
| RPMI-8226 | Ikaros | 1.6 | >95 | 4 | Matyskiela et al., 2018 |
| RPMI-8226 | Aiolos | 0.8 | >95 | 4 | Matyskiela et al., 2018 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding
This protocol is adapted from Matyskiela et al., 2018 and is designed to measure the binding affinity of compounds to the Cereblon E3 ligase complex.
Materials:
-
Recombinant human DDB1ΔB-CRBN protein
-
Europium-labeled anti-GST antibody
-
Biotinylated pomalidomide tracer
-
Streptavidin-d2
-
Assay buffer: 50 mM HEPES pH 7.0, 200 mM NaCl, 0.01% BSA, 0.05% Pluronic F-127, 1 mM DTT
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of CC-220 in DMSO, and then dilute in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a master mix containing DDB1ΔB-CRBN (final concentration 5 nM), biotinylated pomalidomide tracer (final concentration 25 nM), and Europium-labeled anti-GST antibody (final concentration 0.5 nM) in assay buffer.
-
Add 8 µL of the master mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Prepare a solution of Streptavidin-d2 (final concentration 50 nM) in assay buffer.
-
Add 10 µL of the Streptavidin-d2 solution to each well.
-
Incubate the plate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (d2).
-
The TR-FRET ratio (665 nm / 620 nm) is calculated and plotted against the compound concentration to determine the IC50 value.
Caption: Workflow for the TR-FRET Cereblon binding assay.
Western Blot Analysis of Ikaros and Aiolos Degradation
This protocol is a standard method for quantifying the degradation of target proteins in cells treated with a degrader molecule.
Materials:
-
RPMI-8226 cells
-
CC-220 (Iberdomide)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Ikaros, Rabbit anti-Aiolos, Mouse anti-Actin (loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG-HRP, anti-mouse IgG-HRP
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed RPMI-8226 cells at a density of 0.5 x 10^6 cells/mL and treat with a serial dilution of CC-220 or DMSO for the desired time (e.g., 4 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and Actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of Ikaros and Aiolos bands to the corresponding Actin band. The percentage of degradation is calculated relative to the vehicle-treated control. Plot the percentage of remaining protein against the compound concentration to determine the DC50 and Dmax values.
Caption: Workflow for Western blot analysis of Ikaros and Aiolos degradation.
Conclusion
CC-220 (Iberdomide) is a potent and well-characterized Cereblon E3 ligase modulator that induces the degradation of Ikaros and Aiolos. The data and protocols presented in this technical guide provide a solid foundation for researchers to study the mechanism and efficacy of this class of targeted protein degraders. The detailed methodologies for TR-FRET and Western blotting can be adapted for the evaluation of novel degraders and for further investigation into the downstream consequences of Ikaros and Aiolos degradation in various biological systems.
References
"E3 ligase Ligand 21" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of E3 ligase Ligand 21, a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase. This document details its chemical structure, physicochemical properties, mechanism of action, and provides comprehensive, representative experimental protocols for its characterization.
Chemical Structure and Properties
This compound, also known as E3 Ligase Ligand-linker Conjugate 21, is a synthetic molecule designed to recruit the Cereblon E3 ubiquitin ligase to target proteins for degradation.[1] Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-[4-[[6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptan-2-yl]methyl]piperidin-1-yl]isoindole-1,3-dione | PubChem[1] |
| Molecular Formula | C₂₆H₃₃N₅O₅ | PubChem[1] |
| Molecular Weight | 495.6 g/mol | PubChem[1] |
| CAS Number | Not available | |
| Appearance | Solid | Inferred |
| Solubility | Soluble in DMSO | Inferred from similar compounds |
| Storage | Store at -20°C for long-term stability. | BPS Bioscience[2] |
Mechanism of Action: Targeted Protein Degradation
This compound functions as a Cereblon binder, a critical component of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^. By binding to Cereblon, it can be incorporated into Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that link an E3 ligase ligand to a ligand for a target protein of interest (POI). This proximity induces the ubiquitination of the POI by the E2 ubiquitin-conjugating enzyme, marking it for degradation by the 26S proteasome.
Specifically, this compound has been identified as a binder for Cereblon to facilitate the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors has therapeutic implications in various diseases, including certain cancers.
Experimental Protocols
This section provides detailed, representative methodologies for key experiments to characterize the activity of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process combining the synthesis of its core components: a substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione and a functionalized 2,6-diazaspiro[3.3]heptane, followed by their conjugation. The following is a generalized synthetic workflow based on established methods for similar molecules.
A detailed, step-by-step synthesis would require specific reaction conditions, catalysts, and purification methods that are proprietary or not publicly available. However, researchers can refer to the following general procedures for the synthesis of the core scaffolds:
-
Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives: General procedures often involve the reductive amination of a suitable aldehyde with a primary amine, followed by cyclization.
-
Synthesis of Substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones: These are typically synthesized by reacting a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione or its salt.
Ikaros/Aiolos Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of Ikaros and Aiolos in a cell line (e.g., multiple myeloma cell line MM.1S) upon treatment with a PROTAC containing this compound.
Materials:
-
Cell line expressing Ikaros and Aiolos (e.g., MM.1S)
-
Cell culture medium and supplements
-
PROTAC containing this compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the PROTAC (and this compound alone as a control) or DMSO for the desired time points (e.g., 4, 8, 16, 24 hours). Include a positive control with a known Ikaros/Aiolos degrader if available. For mechanistic studies, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the Ikaros and Aiolos band intensities to the loading control.
Co-Immunoprecipitation (Co-IP) for Cereblon Binding
This protocol aims to confirm the interaction between a PROTAC containing this compound and the Cereblon E3 ligase complex.
Materials:
-
Cells expressing the target protein and Cereblon
-
PROTAC containing this compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or a tag (e.g., anti-FLAG if using a tagged protein)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-Cereblon, anti-target protein
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle. Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the antibody against the target protein or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Cereblon and the target protein. A band for Cereblon in the sample immunoprecipitated with the target protein antibody (but not in the IgG control) confirms the interaction.
In Vivo Ubiquitination Assay
This assay is designed to detect the ubiquitination of the target protein (e.g., Ikaros) induced by the PROTAC.
Materials:
-
Cells co-transfected with plasmids for His-tagged ubiquitin and the target protein
-
PROTAC containing this compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer
-
Ni-NTA agarose beads
-
Wash buffer (with increasing concentrations of imidazole)
-
Elution buffer (with a high concentration of imidazole)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
Procedure:
-
Transfection and Treatment: Co-transfect cells with His-ubiquitin and target protein expression vectors. Treat the cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.
-
Purification of Ubiquitinated Proteins: Incubate the lysate with Ni-NTA beads to pull down His-tagged ubiquitinated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the ubiquitinated proteins.
-
Western Blot Analysis: Analyze the eluates by Western blotting with an antibody against the target protein. An increase in high molecular weight smears or distinct bands in the PROTAC-treated sample compared to the control indicates increased ubiquitination of the target protein.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its ability to recruit the Cereblon E3 ligase makes it a key component for the development of PROTACs aimed at degrading specific proteins of interest, such as Ikaros and Aiolos. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and validation of PROTACs incorporating this ligand, facilitating further research and drug development efforts in this exciting therapeutic modality.
References
An In-Depth Technical Guide to the Ubiquitin-Proteasome Pathway Featuring "E3 Ligase Ligand 21"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a vast majority of intracellular proteins, thereby regulating a multitude of cellular processes including signal transduction, cell cycle progression, and apoptosis.[1] The specificity of this system is primarily conferred by a family of over 600 E3 ubiquitin ligases, which are responsible for recognizing specific substrate proteins.[2] The ability to hijack this endogenous machinery for targeted protein degradation (TPD) has emerged as a transformative therapeutic modality.[3][4] This is achieved through the use of small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which induce proximity between an E3 ligase and a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[3]
This guide provides a detailed technical overview of the ubiquitin-proteasome pathway, with a specific focus on the E3 ligase Cereblon (CRBN) and the role of "E3 ligase Ligand 21," a known CRBN binder. "this compound" (also referred to as compound 2) facilitates the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) via the ubiquitin-proteasome pathway. We will explore the underlying mechanisms, present quantitative data for relevant compounds, provide detailed experimental protocols, and visualize key pathways and workflows.
The Ubiquitin-Proteasome Pathway: An Enzymatic Cascade
The process of tagging a substrate protein with ubiquitin involves a sequential three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond.
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to a cysteine residue on an E2 enzyme.
-
E3 Ubiquitin Ligase: The E3 ligase acts as a scaffold, bringing the ubiquitin-loaded E2 enzyme and the specific substrate protein into close proximity. This facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.
This process is repeated to form a polyubiquitin chain, most commonly linked through lysine 48 (K48), which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides.
Cereblon (CRBN): A Key E3 Ligase in Targeted Protein Degradation
Cereblon is the substrate receptor component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex is a key player in the UPS and has been successfully exploited for targeted protein degradation. The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide were discovered to act as "molecular glues" that bind to CRBN and induce the degradation of specific "neosubstrates" that are not normally targeted by CRBN, such as Ikaros and Aiolos.
This compound: A Specific Cereblon Binder
"this compound" is a small molecule designed to bind to Cereblon and induce the degradation of Ikaros and Aiolos.
Table 1: Properties of this compound
| Property | Value |
| Name | This compound |
| Synonym | Compound 2 |
| Function | Cereblon binder for Ikaros/Aiolos degradation |
| Pathway | Ubiquitin-proteasome pathway |
Quantitative Data
Table 2: Comparative Quantitative Data for Cereblon Ligands
| Compound | Binding Affinity (IC50) to CRBN | Target Protein(s) | DC50 | Assay Method |
| Pomalidomide | ~1.2 µM | Ikaros (IKZF1), Aiolos (IKZF3) | Not specified | TR-FRET |
| Lenalidomide | ~1.5 µM | Ikaros (IKZF1), Aiolos (IKZF3) | Not specified | TR-FRET |
| Iberdomide (CC-220) | ~60 nM | Ikaros (IKZF1), Aiolos (IKZF3) | Not specified | TR-FRET |
| CC-885 | Not specified | GSPT1 | Not specified | Not specified |
Note: The absence of specific quantitative data for "this compound" highlights the need for empirical determination using the protocols outlined below.
Mechanism of Action: Molecular Glue-Induced Degradation
"this compound" functions as a molecular glue. It binds to a pocket on the surface of Cereblon, creating a new interface that is recognized by the neosubstrates Ikaros and Aiolos. This induced proximity leads to the polyubiquitination of these transcription factors by the CRL4^CRBN^ complex and their subsequent degradation by the proteasome.
Caption: this compound-mediated protein degradation pathway.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of "this compound".
In Vitro Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the direct binding of a ligand to purified CRBN protein.
Materials:
-
Purified recombinant human Cereblon (CRBN) protein
-
Fluorescently-labeled tracer ligand (e.g., Cy5-labeled Thalidomide)
-
"this compound"
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, pH 7.4)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of "this compound" in Assay Buffer. Include a vehicle control (e.g., DMSO).
-
Assay Setup: In a 384-well plate, add:
-
5 µL of Assay Buffer
-
5 µL of fluorescent tracer at 2x final concentration
-
5 µL of purified CRBN protein at 2x final concentration
-
5 µL of "this compound" dilution or vehicle control
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of "this compound" required to displace 50% of the fluorescent tracer.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in vitro to confirm that the ligand-induced ternary complex is functional.
Materials:
-
Recombinant human E1 enzyme (UBE1)
-
Recombinant human E2 enzyme (e.g., UBE2D3)
-
Recombinant human CRL4^CRBN^ complex
-
Recombinant human ubiquitin
-
Recombinant human Ikaros (IKZF1) protein (substrate)
-
ATP solution (100 mM)
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
"this compound"
-
SDS-PAGE sample buffer
Methodology:
-
Reaction Setup: On ice, prepare 25 µL reactions in microcentrifuge tubes. A typical reaction would contain:
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
CRL4^CRBN^ complex (e.g., 100 nM)
-
Ubiquitin (e.g., 10 µM)
-
Ikaros protein (e.g., 500 nM)
-
"this compound" at desired concentrations (e.g., 0.1 to 10 µM) or vehicle control.
-
Ubiquitination Reaction Buffer to volume.
-
-
Initiation: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.
-
Termination: Stop the reactions by adding 5 µL of 5X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the samples by Western blot using an anti-Ikaros antibody. The appearance of higher molecular weight bands (a "ladder") indicates polyubiquitination.
Cell-Based Protein Degradation Assay (Western Blot)
This is the definitive assay to measure the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing Ikaros/Aiolos (e.g., MM.1S multiple myeloma cells)
-
Cell culture medium and reagents
-
"this compound"
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-Ikaros, anti-Aiolos, and a loading control (e.g., anti-GAPDH or anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable). Treat the cells with a dose-response of "this compound" for a specified time (e.g., 24 hours). Include a vehicle-only control and a co-treatment control with a proteasome inhibitor (MG132) to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, boil, and load onto an SDS-PAGE gel.
-
Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane and probe with primary antibodies against Ikaros/Aiolos and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel Cereblon ligand.
Caption: A typical experimental workflow for validating a Cereblon ligand.
Conclusion
"this compound" represents a valuable chemical tool for probing the ubiquitin-proteasome pathway and for the targeted degradation of the transcription factors Ikaros and Aiolos. Understanding its mechanism of action through the detailed experimental protocols provided in this guide is crucial for its application in basic research and as a potential starting point for the development of novel therapeutics. The principles and methodologies described herein are broadly applicable to the characterization of other molecular glues and PROTACs, forming a foundational framework for researchers in the expanding field of targeted protein degradation.
References
E3 Ligase Ligand 21: A Technical Guide to Target Protein Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 21 is a synthetic chemical compound designed to function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. As a derivative of pomalidomide, it is utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. This compound serves as the CRBN-recruiting moiety in such constructs.
The primary targets for degradation induced by pomalidomide-based ligands are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] By binding to CRBN, this compound facilitates the formation of a ternary complex between CRBN and these neosubstrates, marking them for destruction. This mechanism is central to the therapeutic effects of immunomodulatory drugs (IMiDs) and is harnessed in PROTACs to target other proteins for degradation.
Data Presentation
While specific quantitative data for "this compound" (MedChemExpress catalog number HY-114483) is not publicly available, the following tables provide representative data for its parent compound, pomalidomide, to serve as a reference for its expected performance characteristics.
Table 1: Representative Binding Affinities of Pomalidomide to CRBN
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Pomalidomide | ~157 nM | Not Specified | [2] |
| Pomalidomide | ~250 nM | Not Specified | [2] |
Table 2: Representative Degradation Efficiency of Pomalidomide for Neosubstrates
| Target Protein | DC50 | Dmax | Cell Line | Treatment Time | Reference |
| Ikaros (IKZF1) | Not Specified | >80% | MM.1S | 6 hours | [3] |
| Aiolos (IKZF3) | Not Specified | >80% | MM.1S | 6 hours | [3] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the target protein specificity of this compound.
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to the CRBN E3 ligase.
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled tracer ligand (e.g., fluorescent derivative of thalidomide)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP
-
This compound (and positive control, e.g., pomalidomide)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound and the positive control in DMSO.
-
In the microplate, add the assay buffer.
-
Add a fixed concentration of the fluorescent tracer and the CRBN-DDB1 complex to each well.
-
Add the serially diluted test compounds to the wells. Include wells with DMSO as a vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Ikaros (IKZF1) and Aiolos (IKZF3) Degradation Assay (Western Blot)
This method is used to quantify the reduction in the levels of the target proteins Ikaros and Aiolos following treatment with this compound.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Harvest the cells and lyse them in cell lysis buffer.
-
Quantify the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the vehicle control, normalized to the loading control.
Global Proteomics Analysis (Mass Spectrometry)
This workflow provides an unbiased method to identify all proteins degraded by a PROTAC incorporating this compound.
Materials:
-
Cell line of interest
-
PROTAC containing this compound
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Treat a large batch of cells with the PROTAC at a concentration that gives maximal target degradation and a vehicle control. Perform at least three biological replicates.
-
Lyse the cells and quantify the protein content.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis (optional but recommended).
-
Analyze the peptide samples by LC-MS/MS.
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant or Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated upon treatment with the PROTAC.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that can be used to confirm the direct binding of this compound to CRBN in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Antibodies for CRBN detection (for Western blot or ELISA-based readout)
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Lyse the cells to release the soluble proteins.
-
Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Analyze the amount of soluble CRBN in the supernatant using a suitable detection method (e.g., Western blot or ELISA).
-
A ligand-induced stabilization of CRBN will result in a shift of its melting curve to higher temperatures compared to the vehicle control.
Mandatory Visualization
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Unraveling "E3 Ligase Ligand 21": A Fragmented Identity in Targeted Protein Degradation
A definitive, universally recognized molecule termed "E3 Ligase Ligand 21" does not appear to exist in the current scientific literature. Instead, the designation "21" emerges as a compound-specific identifier within distinct research contexts, referring to different molecular entities that engage various E3 ubiquitin ligases. This technical guide consolidates the available information on notable compounds designated as "21" that function as E3 ligase ligands or are key components of proteolysis-targeting chimeras (PROTACs), providing a comprehensive overview for researchers, scientists, and drug development professionals.
This guide will dissect the identity, mechanism, and available data for different molecules referred to as "compound 21" in the context of E3 ligase recruitment for targeted protein degradation. Due to the fragmented nature of this nomenclature, this paper will address each identified "Ligand 21" as a separate entity, detailing its associated E3 ligase, target protein, and any reported quantitative data and experimental methodologies.
The Multifaceted Identity of "Ligand 21"
Initial investigations reveal at least two distinct molecules designated as compound 21 in the field of targeted protein degradation: a von Hippel-Lindau (VHL) E3 ligase ligand incorporated into histone deacetylase (HDAC) PROTACs, and a component of an electrophilic PROTAC, 21-ARL , which recruits the DCAF11 E3 ligase.
VHL Ligand 21 in HDAC Degraders
In the development of PROTACs targeting histone deacetylases, a VHL E3 ligase ligand has been referred to as compound 21 . This ligand is a critical component of a bifunctional molecule designed to bring HDACs in proximity to the VHL E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.
Quantitative Data:
| PROTAC Name | Target | DC50 | Dmax | Cell Line |
| JPS035 (contains VHL Ligand 21 ) | HDAC1, HDAC2 | - | - | - |
Note: Specific DC50 and Dmax values for JPS035 are not yet publicly available but the study indicates comparable HDAC1 and HDAC2 degradation to a parent compound.
Experimental Protocols:
The evaluation of PROTACs containing VHL Ligand 21 typically involves the following experimental workflow:
-
Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with varying concentrations of the PROTAC for a specified duration.
-
Western Blotting: Following treatment, cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against the target HDACs and a loading control (e.g., GAPDH) to assess the extent of protein degradation.
-
Dose-Response Analysis: The intensity of the protein bands from Western blots is quantified to generate dose-response curves, from which DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are calculated.
Signaling Pathway and Experimental Workflow:
The mechanism of action for PROTACs utilizing VHL Ligand 21 follows the canonical PROTAC-induced protein degradation pathway.
Figure 1. PROTAC-mediated degradation of HDAC via VHL recruitment.
DCAF11-recruiting PROTAC 21-ARL
A distinct entity, 21-ARL , is an electrophilic PROTAC designed to recruit the DCAF11 E3 ligase for the degradation of the Androgen Receptor (AR). This molecule represents a newer approach in the PROTAC field, expanding the repertoire of utilized E3 ligases beyond the more commonly used VHL and Cereblon.
Quantitative Data:
Detailed quantitative data for the binding affinity of the DCAF11-recruiting moiety of 21-ARL and the degradation performance of the full PROTAC are still emerging in the literature.
Experimental Protocols:
The characterization of 21-ARL would involve a series of biochemical and cellular assays:
-
Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to determine the binding affinity (Kd) of the DCAF11-binding fragment to purified DCAF11 protein.
-
Cellular Degradation Assays: Prostate cancer cell lines (e.g., LNCaP, VCaP) would be treated with 21-ARL , and Androgen Receptor levels would be monitored by Western blot or quantitative mass spectrometry to determine DC50 and Dmax values.
-
Mechanism of Action Studies: To confirm the involvement of the DCAF11 E3 ligase, experiments would be conducted in DCAF11 knockout or knockdown cells. Additionally, co-immunoprecipitation experiments could be performed to demonstrate the formation of the AR-21-ARL-DCAF11 ternary complex.
Logical Relationship of 21-ARL Action:
The following diagram illustrates the logical steps involved in the action of the 21-ARL PROTAC.
Figure 2. Logical workflow of 21-ARL mediated AR degradation.
Conclusion and Future Directions
The term "this compound" is ambiguous and context-dependent, highlighting the need for standardized nomenclature in the rapidly evolving field of targeted protein degradation. This guide has delineated the available information for two distinct molecules referred to as "21" in the literature: a VHL ligand used in HDAC PROTACs and the DCAF11-recruiting PROTAC, 21-ARL.
For researchers and drug developers, it is crucial to refer to the specific chemical structure or a more descriptive name when discussing these molecules to avoid confusion. As research progresses, it is anticipated that more comprehensive quantitative data and detailed experimental protocols for these and other novel E3 ligase ligands will become available, further enriching the toolbox for targeted protein degradation and enabling the development of next-generation therapeutics. The expansion of the E3 ligase landscape beyond VHL and CRBN, as exemplified by the development of DCAF11 recruiters, holds significant promise for overcoming resistance and achieving tissue- and tumor-specific protein degradation.
Methodological & Application
Application Notes and Protocols for the DCAF11 E3 Ligase Ligand Derived from Compound 21-SLF
Introduction
The term "E3 ligase Ligand 21" is not a standardized nomenclature in the field of targeted protein degradation. However, literature points to a significant discovery of a covalent ligand for the DCAF11 E3 ligase, which is a component of the Cullin-RING E3 ubiquitin ligase complex. This ligand is a key component of the Proteolysis-Targeting Chimera (PROTAC) known as 21-SLF, which was identified for its ability to degrade FKBP12. This document provides detailed application notes and protocols for the use of this DCAF11-recruiting ligand in cell culture experiments for researchers, scientists, and drug development professionals.
This ligand, when incorporated into a PROTAC, enables the recruitment of the DCAF11 E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The covalent nature of its binding to DCAF11 offers a distinct mechanism that can be leveraged for potent and durable protein degradation.
Mechanism of Action
The DCAF11-recruiting ligand is a crucial component of a heterobifunctional PROTAC molecule. The PROTAC brings a target protein and the DCAF11 E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a "degradation tag," marking the protein for recognition and degradation by the 26S proteasome.[][2] The ligand itself covalently binds to cysteine residues on DCAF11, ensuring a stable interaction for efficient ubiquitination.[3]
Signaling Pathway Diagram
Caption: Mechanism of action for a DCAF11-recruiting PROTAC.
Data Presentation
The following tables summarize key quantitative data derived from studies involving DCAF11-recruiting PROTACs. These values can serve as a starting point for experimental design.
Table 1: In Vitro Activity of DCAF11-Recruiting Ligands and PROTACs
| Compound | Target E3 Ligase | Binding Moiety | Target Protein | IC50 (nM) | DC50 (nM) | Cell Line | Reference |
| EN219 | RNF114 | Covalent | - | 470 | - | In vitro | [4] |
| 21-SLF | DCAF11 | Covalent | FKBP12 | - | Cell-type specific | 22Rv1 | [3] |
| 21-ARL | DCAF11 | Covalent | Androgen Receptor | - | - | 22Rv1 |
Note: Specific DC50 values for 21-SLF and 21-ARL are not publicly available in the provided search results, but their activity is noted as potent and cell-type specific.
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
| Experiment | Concentration Range | Notes |
| Target Degradation Assay | 1 nM - 10 µM | A dose-response curve is recommended to determine the optimal concentration. |
| Time-Course Experiment | Optimal DC50 Concentration | Assess protein levels at various time points (e.g., 2, 4, 8, 16, 24 hours). |
| Proteasome Inhibition Control | 10 µM | Pre-treat with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC. |
| E1 Enzyme Inhibition Control | 1 µM | Pre-treat with an E1 inhibitor (e.g., MLN7243) for 1-2 hours before adding the PROTAC. |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the activity of a DCAF11-recruiting PROTAC in cell culture.
Protocol 1: Determining Target Protein Degradation by Western Blot
This protocol is designed to quantify the extent of target protein degradation following treatment with a DCAF11-recruiting PROTAC.
Materials:
-
Cell line of interest (e.g., 22Rv1 prostate cancer cells)
-
Complete cell culture medium
-
DCAF11-recruiting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Prepare serial dilutions of the DCAF11-recruiting PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control (DMSO). For a proteasome inhibition control, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 value.
Protocol 2: Time-Course of Protein Degradation
This protocol assesses the kinetics of target protein degradation.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using the determined optimal concentration (e.g., DC50) of the PROTAC.
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, and 24 hours) after adding the PROTAC.
-
Analysis: Perform cell lysis, protein quantification, and Western blotting as described in Protocol 1 for each time point.
-
Data Analysis: Plot the percentage of remaining protein against time to visualize the degradation kinetics.
Experimental Workflow Diagram
Caption: General workflow for a cell-based PROTAC experiment.
Conclusion
The DCAF11-recruiting ligand, exemplified by its use in the PROTAC 21-SLF, represents a valuable tool for targeted protein degradation. Its covalent mechanism of action offers the potential for potent and sustained degradation of proteins of interest. The protocols and data presented here provide a framework for researchers to effectively utilize this and similar DCAF11-recruiting PROTACs in their cell culture experiments to explore new therapeutic avenues and dissect complex biological pathways. Successful application will depend on careful optimization of experimental conditions, including concentration, incubation time, and appropriate controls.
References
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
Application Notes and Protocols for PROTAC Experimental Design Utilizing E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to tag the POI for degradation.[1][2] The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and potential for therapeutic application. While ligands for well-established E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are widely used, the expanding toolbox of E3 ligase ligands offers new avenues for overcoming challenges such as acquired resistance and tissue-specific targeting.[1][3]
This document provides a comprehensive guide to the experimental design of PROTACs, with a focus on the key assays and protocols required to validate a novel PROTAC molecule.
PROTAC Mechanism of Action and the Ubiquitin-Proteasome System
PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged POI.
References
Application Notes and Protocols: E3 Ligase Ligand 21 (in the context of PROTAC 21-SLF) for Optimal Target Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the electrophilic moiety of PROTAC 21-SLF, which engages the DCAF11 E3 ligase, for the targeted degradation of the FKBP12 protein. The protocols outlined below are based on published research and are intended to serve as a starting point for your own experiments.[1][2][3][4]
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary strategy in drug discovery. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The PROTAC 21-SLF is a covalent PROTAC that recruits the DCAF11 E3 ligase to degrade the FKBP12 protein.[1] It comprises the FKBP12 ligand SLF linked to an α-chloroacetamide electrophile that covalently binds to cysteine residues on DCAF11. This covalent engagement offers the potential for durable and efficient protein degradation. This document provides detailed information on the optimal concentrations and experimental protocols for using 21-SLF to achieve maximal degradation of FKBP12.
Mechanism of Action
The PROTAC 21-SLF operates by inducing the proximity of its target protein, FKBP12, and the DCAF11 E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to FKBP12, marking it for degradation by the 26S proteasome. The electrophilic warhead of 21-SLF forms a covalent bond with cysteine residues (C443, C460, and C485) on DCAF11, leading to a sustained degradation effect.
Figure 1. Mechanism of action for 21-SLF PROTAC-mediated degradation of FKBP12.
Quantitative Data Summary
The optimal concentration of 21-SLF for FKBP12 degradation is cell-type dependent and should be determined empirically. The following tables summarize the effective concentrations and experimental conditions reported in the literature.
Table 1: Effective Concentrations of 21-SLF for FKBP12 Degradation
| Cell Line | Target Protein | Concentration Range | Incubation Time | Degradation Outcome | Reference |
| 22Rv1 | Cytosolic & Nuclear Luc-FKBP12 | 2 µM | 8 hours | Significant degradation, blocked by MG132 and MLN4924 | |
| 22Rv1 | Cytosolic & Nuclear FLAG-FKBP12 | 10 µM | 2 hours | Induced polyubiquitination in the presence of MG132 | |
| HEK293T | Cytosolic & Nuclear Luc-FKBP12 | 10 µM | 8 hours | Degradation in cells co-expressing HA-DCAF11 | |
| 22Rv1 | Endogenous FKBP12 | 10 µM | 8 hours | Degradation in wild-type but not DCAF11-KO cells |
Table 2: Key Experimental Parameters for 21-SLF Studies
| Parameter | Value/Condition | Reference |
| Cell Lines | 22Rv1 (human prostate cancer), HEK293T | |
| Expression Systems | Stable expression of Luc-FKBP12 or FLAG-FKBP12 | |
| Inhibitors | MG132 (10 µM), MLN4924 (1 µM) | |
| Transfection | Transient transfection for co-expression of HA-DCAF11 | |
| Analytical Methods | Luciferase assay, Western blot, Co-immunoprecipitation |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of 21-SLF.
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture 22Rv1 or HEK293T cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Preparation: Prepare a stock solution of 21-SLF in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 2 µM or 10 µM).
-
Treatment: Remove the old media from the cells and add the media containing the desired concentration of 21-SLF. For control experiments, treat cells with a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 8, or 24 hours).
Figure 2. General workflow for cell treatment with 21-SLF PROTAC.
Protocol 2: Luciferase-Based Degradation Assay
This assay is suitable for cells stably expressing a luciferase-tagged version of FKBP12 (Luc-FKBP12).
-
Cell Lysis: After treatment, wash the cells once with PBS and then lyse the cells using a luciferase lysis buffer.
-
Luciferase Assay: Transfer the cell lysate to a white-walled 96-well plate. Add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luciferase signal to cell viability (e.g., using a CellTiter-Glo assay). Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: Western Blot Analysis for Protein Degradation
-
Cell Lysis: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the FKBP12 signal to the loading control.
Protocol 4: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is for cells expressing a FLAG-tagged version of FKBP12.
-
Cell Lysis: After treatment with 21-SLF (and MG132 to stabilize the complex), lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against FLAG (for FKBP12) and DCAF11 to confirm their interaction.
References
Application Notes and Protocols for the Synthesis of PROTACs Utilizing a Novel DCAF11 E3 Ligase Ligand
A Note on "E3 Ligase Ligand 21": The designation "this compound" does not correspond to a recognized or standardized nomenclature for a specific E3 ligase ligand in publicly available scientific literature. Therefore, this document will focus on the application of a novel and recently developed ligand for the E3 ligase DCAF11 (DDB1 and CUL4 associated factor 11) as a representative example of an emerging class of E3 ligase recruiters for Proteolysis-Targeting Chimeras (PROTACs). We will detail the synthesis and application of PROTACs incorporating an alkenyl oxindole-based DCAF11 ligand.
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
While the majority of PROTACs in development utilize a limited number of E3 ligases, most commonly Cereblon (CRBN) and von Hippel-Lindau (VHL), the expansion of the E3 ligase toolbox is a key area of research to overcome limitations such as acquired resistance and to expand the scope of degradable proteins. DCAF11 has recently emerged as a promising E3 ligase for PROTAC development. This document provides detailed protocols for the synthesis of PROTACs that recruit the DCAF11 E3 ligase, with a focus on a potent BRD4-degrading PROTAC, L134 (22a), which is based on an alkenyl oxindole ligand.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a DCAF11-recruiting PROTAC and the synthetic workflow for its creation.
Quantitative Data Summary
The following tables summarize the degradation performance of two representative DCAF11-recruiting PROTACs.
Table 1: Degradation Efficiency of DCAF11-Recruiting PROTACs
| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| L134 (22a) | BRD4 | DCAF11 | 7.36 nM | > 98% | Not Specified | [1] |
| 21-ARL | Androgen Receptor (AR) | DCAF11 | ~1-10 µM | ~90% at 10 µM | 22Rv1 |
Table 2: Characterization Data for L134 (22a)
| Parameter | Value |
| Molecular Formula | C56H58ClN7O7S |
| Molecular Weight | 1028.62 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| ¹H NMR | Conforms to structure |
| MS (ESI) | [M+H]⁺ calculated: 1028.39, found: 1028.40 |
Experimental Protocols
Protocol 1: Synthesis of a Representative DCAF11-Recruiting PROTAC for BRD4 Degradation (L134)
This protocol is a representative procedure based on the synthesis of L134 (22a) as described by Zhao et al., 2024.[1] The synthesis involves the coupling of a JQ1 derivative (BRD4 ligand), a linker, and an alkenyl oxindole (DCAF11 ligand).
Materials:
-
(S)-tert-butyl 4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-e]triazolo[4,3-a]diazepine-6-carboxylate (Boc-JQ1)
-
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
-
(E)-3-(1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-5-(trifluoromethyl)indolin-3-ylidene)prop-2-enal (Alkenyl Oxindole precursor)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
-
Reverse-phase HPLC system for purification
Procedure:
Step 1: Synthesis of the JQ1-Linker Intermediate
-
To a solution of Boc-JQ1 (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.1 eq) in DMF.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the JQ1-linker intermediate.
Step 2: Deprotection of the JQ1-Linker Intermediate
-
Dissolve the JQ1-linker intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 4:1 v/v).
-
Stir the solution at room temperature for 1 hour.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Use the resulting amine salt directly in the next step without further purification.
Step 3: Synthesis of the Alkenyl Oxindole-Linker Intermediate
-
To a solution of the Alkenyl Oxindole precursor (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
This step creates an activated ester of the alkenyl oxindole.
Step 4: Final Coupling to form L134
-
To the activated alkenyl oxindole from Step 3, add a solution of the deprotected JQ1-linker from Step 2 (1.0 eq) in DMF.
-
Add DIPEA (2.0 eq) to neutralize the amine salt.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 5: Purification and Characterization of L134
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC L134 as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: Western Blot Analysis for BRD4 Degradation
Materials:
-
Human cancer cell line (e.g., MV4-11 or a relevant cell line expressing BRD4)
-
L134 PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of L134 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration in the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to determine the extent of BRD4 degradation at each concentration of L134.
-
Calculate the DC50 and Dmax values from the dose-response curve.
References
Application Notes and Protocols for E3 Ligase Ligand 21 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and conjugation of Proteolysis Targeting Chimeras (PROTACs) utilizing "E3 Ligase Ligand 21," a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. These guidelines are intended to facilitate the development of novel protein degraders for therapeutic and research applications.
Introduction to this compound and CRBN-based PROTACs
"E3 Ligase Ligand-linker Conjugate 21" is a derivative of pomalidomide, an immunomodulatory drug known to bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] In the context of PROTACs, this ligand serves as the E3 ligase-recruiting moiety. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase (in this case, a pomalidomide derivative), and a chemical linker that connects the two.[3]
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase brings the POI into close proximity with the ubiquitination machinery of the cell. This leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The choice of the E3 ligase ligand and the design of the linker are critical for the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.[3]
Linker Design Principles for Pomalidomide-Based PROTACs
The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex. Common linker types for pomalidomide-based PROTACs include polyethylene glycol (PEG) chains and alkyl chains of varying lengths. The linker in "this compound" is attached to the C4-amino group of the pomalidomide phthalimide ring, a common and effective attachment point that generally does not interfere with CRBN binding.
Key considerations for linker design include:
-
Length: The optimal linker length is target-dependent and often requires empirical determination. Linkers that are too short may prevent the formation of a stable ternary complex, while overly long linkers can lead to reduced efficacy due to the "hook effect," where binary complexes are favored over the desired ternary complex.
-
Composition: The chemical nature of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. PEG linkers can enhance solubility, while alkyl chains offer more rigidity.
-
Attachment Point: The point of attachment on both the pomalidomide ligand and the POI ligand is critical. For pomalidomide, C4 and C5 positions on the phthalimide ring are commonly used.
Conjugation Methods
Several chemical reactions can be employed to conjugate "this compound" to a POI ligand. The choice of method depends on the functional groups present on the linker and the POI ligand.
Common conjugation strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for attaching linkers to the pomalidomide core, particularly when starting with a fluorinated thalidomide derivative.
-
Amide Bond Formation: If the linker on the pomalidomide derivative has a terminal carboxylic acid or amine, it can be readily coupled with a corresponding amine or carboxylic acid on the POI ligand using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Click Chemistry: The introduction of an azide or alkyne functionality onto the linker allows for highly efficient and specific conjugation to a POI ligand bearing the corresponding reactive partner via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Quantitative Data on Pomalidomide-Based PROTACs
The following tables summarize representative quantitative data for pomalidomide-based PROTACs targeting various proteins. This data, compiled from different studies, illustrates the impact of linker composition and length on degradation efficiency and cellular activity. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.
Table 1: Degradation Efficiency of Pomalidomide-Based PROTACs
| Target Protein | Cell Line | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Varies | PEG | Varies | >90 | |
| BRD4 | Varies | Alkyl | Varies | >90 | |
| EGFR | A549 | PEG-like | ~100 | 96 | |
| p38α | Varies | Alkyl | Varies | >80 | |
| BTK | Varies | PEG | Varies | >90 |
Table 2: Anti-proliferative Activity of Pomalidomide-Based PROTACs
| Target Protein | Cell Line | Linker Type | IC50 (nM) | Reference |
| BRD4 | Varies | PEG | Varies | |
| BRD4 | Varies | Alkyl | Varies | |
| EGFR | MCF-7 | PEG-like | 4.02 µM | |
| EGFR | HepG-2 | PEG-like | 4.02 µM | |
| EGFR | HCT-116 | PEG-like | 4.02 µM | |
| EGFR | A549 | PEG-like | 4.02 µM |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of a pomalidomide-based PROTAC. These protocols are based on established methods for PROTACs with C4-amino linked pomalidomide and can be adapted for use with "this compound".
Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of a pomalidomide derivative containing a terminal amine linker to a POI ligand with a carboxylic acid functionality.
Materials:
-
Pomalidomide-linker-amine (e.g., a derivative of "this compound" with a terminal amine)
-
POI ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve the POI ligand-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the pomalidomide-linker-amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Western Blotting to Determine Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
PROTAC compound
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a desired time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine the DC50 and Dmax values.
Visualizations
Signaling Pathway
Caption: Mechanism of CRBN-based PROTAC-mediated protein degradation.
Experimental Workflow
Caption: General workflow for the development and validation of PROTACs.
Logical Relationship of PROTAC Components
Caption: Logical relationship of PROTAC components leading to protein degradation.
References
In vitro and in vivo applications of "E3 ligase Ligand 21"
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand 21 is a high-affinity binder of the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5] It serves as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. By incorporating this compound into a PROTAC, researchers can hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate proteins of interest, offering a powerful tool for both basic research and drug discovery.
The primary application of this compound is in the construction of PROTACs aimed at degrading the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These proteins are key regulators of lymphocyte development and have been implicated in the pathogenesis of certain hematological malignancies.
This document provides detailed application notes and experimental protocols for the in vitro and in vivo use of this compound in the context of PROTAC-mediated protein degradation.
Quantitative Data
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Target | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | CRBN-DDB1 | ~157 nM | Competitive Titration |
Table 2: Degradation Potency of Representative CRBN-based PROTACs
| PROTAC | Target Protein | DC50 | Cell Line |
| KTX-955 | Ikaros | 130 nM | Not Specified |
| KTX-951 | Ikaros | 14 nM | Not Specified |
| KTX-951 | Aiolos | 13 nM | Not Specified |
| LWY713 | FLT3 | 0.64 nM | Not Specified |
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
Signaling Pathway
This compound, as part of a PROTAC, facilitates the degradation of a target protein through the ubiquitin-proteasome pathway. The PROTAC acts as a bridge, bringing the target protein into close proximity with the CRL4CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome.
Caption: PROTAC-induced protein degradation pathway.
Experimental Protocols
In Vitro Protein Degradation Assay via Western Blot
This protocol describes the assessment of target protein degradation in cultured cells treated with a PROTAC containing this compound.
Materials:
-
Cell line expressing the target protein (e.g., MM.1S for Ikaros/Aiolos)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescence substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: Experimental workflow for Western Blot analysis.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
96-well flat-bottom tissue culture plates
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from blank wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
-
Caption: General workflow for an MTT cell viability assay.
In Vivo Applications
While specific in vivo data for PROTACs utilizing "this compound" are not detailed in the provided search results, the general approach for evaluating such a compound would involve standard preclinical animal models.
Experimental Design Considerations:
-
Animal Model: Select an appropriate animal model, such as a xenograft model where human cancer cells are implanted into immunocompromised mice. For Ikaros/Aiolos-targeting PROTACs, a multiple myeloma xenograft model would be relevant.
-
Dosing and Formulation: Determine the optimal dose, route of administration (e.g., oral, intravenous), and formulation of the PROTAC.
-
Efficacy Studies: Monitor tumor growth over time in treated versus control groups. Tumor volume and animal weight should be measured regularly.
-
Pharmacodynamic (PD) Studies: Collect tumor and/or tissue samples at various time points after dosing to assess the level of target protein degradation via Western blot or immunohistochemistry.
-
Pharmacokinetic (PK) Studies: Analyze plasma and tissue concentrations of the PROTAC over time to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Toxicity Studies: Monitor the animals for any signs of toxicity, including changes in weight, behavior, and overall health.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, target proteins, and experimental setup. All work should be conducted in accordance with institutional guidelines and safety regulations.
References
Application Notes and Protocols for E3 Ligase Ligand 21 in Targeted Therapy Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
"E3 ligase Ligand 21" is a designation that has been attributed to at least two distinct small molecules utilized in the development of targeted protein degraders, a novel and promising therapeutic modality. This document provides detailed application notes and protocols for both identified "this compound" molecules: a Von Hippel-Lindau (VHL) E3 ligase ligand incorporated into PROTACs for histone deacetylase (HDAC) degradation, and a Cereblon (CRBN) E3 ligase binder for the degradation of Ikaros and Aiolos.
These molecules are instrumental in the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. PROTACs consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
This document serves as a comprehensive resource for researchers in the field of targeted protein degradation, providing key quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
VHL this compound (JPS035) for HDAC Degradation
The VHL E3 ligase ligand designated as (21) , and also referred to as JPS035 , has been incorporated into PROTACs designed to target and degrade Class I histone deacetylases (HDACs). These PROTACs have been evaluated for their efficacy in cancer cell lines, demonstrating the potential of this ligand in the development of novel cancer therapeutics.
Quantitative Data Summary
The following table summarizes the degradation potency (DC50 and Dmax) of a PROTAC incorporating the VHL ligand 21 (JPS035) in HCT116 human colon cancer cells after a 24-hour treatment. Data is sourced from quantitative Western blotting analysis as reported in the primary literature.
| Target Protein | PROTAC with Ligand 21 (JPS035) |
| HDAC1 | |
| DC50 (µM) | Not explicitly stated in snippets, qualitative data suggests degradation. |
| Dmax (%) | Not explicitly stated in snippets. |
| HDAC2 | |
| DC50 (µM) | Not explicitly stated in snippets, qualitative data suggests degradation. |
| Dmax (%) | Not explicitly stated in snippets. |
| HDAC3 | |
| DC50 (µM) | Not explicitly stated in snippets, qualitative data suggests degradation. |
| Dmax (%) | Not explicitly stated in snippets. |
Note: While the primary literature indicates that PROTACs containing ligand 21 (JPS035) induce degradation of HDAC1 and HDAC2 at a concentration of 10 µM, specific DC50 and Dmax values were not available in the searched snippets. For comparison, a related PROTAC from the same study, compound 22 (JPS036), exhibited a DC50 of 0.44 µM and a Dmax of 77% for HDAC3 degradation[1].
Signaling Pathway and Mechanism of Action
The PROTAC utilizing VHL this compound (JPS035) functions by inducing the formation of a ternary complex between the target HDAC protein and the VHL E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the HDAC protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of HDAC degradation by a VHL-recruiting PROTAC.
Experimental Protocols
A general synthetic scheme for VHL ligand-containing PROTACs involves the coupling of the VHL ligand, a linker, and the target protein ligand. For specific details on the synthesis of the PROTAC incorporating VHL Ligand 21 (JPS035), please refer to the experimental section of Smalley et al., J Med Chem 2022. A general protocol for the synthesis of VHL ligands has been described, which can be adapted for the preparation of Ligand 21[2][3].
This protocol outlines the steps to assess the degradation of HDAC proteins in HCT116 cells following treatment with a PROTAC containing VHL Ligand 21.
Caption: Western blot workflow for HDAC degradation analysis.
Materials and Reagents:
-
HCT116 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours[4].
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the HDAC band intensity to the loading control.
-
This protocol is for assessing the effect of HDAC degradation on the viability of HCT116 cells using a colorimetric assay such as MTT or MTS.
Materials and Reagents:
-
HCT116 cells
-
96-well plates
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Addition of Viability Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
Cereblon (CRBN) this compound (Compound 2) for Ikaros/Aiolos Degradation
"this compound" is also identified as compound 2 , a Cereblon (CRBN) binder. This ligand is utilized for the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) through the ubiquitin-proteasome pathway. Degradation of these proteins is a therapeutic strategy for certain hematological malignancies.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data (e.g., DC50, Dmax, binding affinity) specifically for "this compound (compound 2)". Researchers are encouraged to consult the primary scientific literature that first characterized this compound for detailed information.
Signaling Pathway and Mechanism of Action
Similar to other CRBN-recruiting degraders, a PROTAC or molecular glue incorporating this ligand would induce the formation of a ternary complex between CRBN, the degrader molecule, and the target protein (Ikaros or Aiolos). This leads to the ubiquitination and subsequent proteasomal degradation of the target.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"E3 ligase Ligand 21" solubility issues and solutions
Welcome to the technical support center for E3 ligase Ligand 21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this novel cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 2, is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase.[1] By binding to CRBN, it induces the recruitment of the neosubstrate transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4CRBN E3 ubiquitin ligase complex. This proximity leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[2][3] The degradation of these transcription factors has been shown to impact downstream signaling pathways, including the downregulation of c-Myc and IRF4.
Q2: I am observing precipitation of this compound in my cell culture medium. What are the common causes?
A2: Precipitation of hydrophobic small molecules like this compound in aqueous cell culture media is a common issue.[4] Several factors can contribute to this:
-
Poor aqueous solubility: The compound is inherently more soluble in organic solvents like DMSO than in aqueous solutions.[5]
-
"Solvent shock": Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.
-
High final concentration: The desired experimental concentration may exceed the ligand's solubility limit in the specific cell culture medium.
-
Media components: Interactions with salts, proteins (especially in serum), and other components in the media can reduce solubility.
-
Temperature fluctuations: Changes in temperature, such as moving plates in and out of an incubator, can affect solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A stock solution of up to 10 mM in DMSO can be prepared.
Troubleshooting Guides
Guide 1: Resolving Precipitation of this compound in Cell Culture
If you observe a precipitate after adding this compound to your cell culture medium, follow these steps:
-
Visually Inspect the Stock Solution: Before preparing your working solution, ensure your DMSO stock of this compound is completely dissolved and free of any visible precipitate. If you see any solid particles, gently warm the vial to 37°C and vortex or sonicate briefly.
-
Optimize the Dilution Method: To avoid "solvent shock," do not add the concentrated DMSO stock directly into the full volume of your cell culture medium. Instead, use a serial dilution approach:
-
Create an intermediate dilution of the ligand in serum-free medium or PBS.
-
Add this intermediate dilution to your final volume of complete cell culture medium while gently vortexing.
-
-
Determine the Maximum Soluble Concentration: The solubility of this compound can vary depending on the specific cell culture medium and serum percentage. It is recommended to perform a solubility test to determine the maximum working concentration for your experimental conditions.
-
Consider the Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, as higher concentrations can be toxic to cells.
Guide 2: Inconsistent Degradation of Ikaros and Aiolos
If you are observing inconsistent or a lack of Ikaros and Aiolos degradation, consider the following:
-
Confirm Target and E3 Ligase Expression: Ensure that your cell line expresses detectable levels of Ikaros (IKZF1), Aiolos (IKZF3), and Cereblon (CRBN). Expression levels can be confirmed by Western blot or qPCR.
-
Optimize Ligand Concentration and Incubation Time:
-
Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for maximal degradation. PROTACs can exhibit a "hook effect" where very high concentrations can be less effective.
-
Time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal protein degradation.
-
-
Proteasome Inhibition Control: To confirm that the observed degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding this compound. The degradation of Ikaros and Aiolos should be blocked in the presence of the proteasome inhibitor.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Prepare stock solutions in this solvent. |
| Aqueous Buffers (PBS, Cell Culture Media) | Low | Solubility is limited. Empirical determination of the maximum soluble concentration in your specific medium is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath or sonicator (optional)
-
Sterile, pre-warmed cell culture medium (serum-free and complete)
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 525.64 g/mol ).
-
Weigh the powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Vortex the solution vigorously until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure no undissolved material remains.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Procedure for Preparing Working Solutions in Cell Culture Media:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution.
-
Prepare an intermediate dilution of the stock solution in pre-warmed serum-free cell culture medium or PBS. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100.
-
Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium to achieve the desired final concentration. Gently mix by pipetting or inverting the tube.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Western Blot for Ikaros and Aiolos Degradation
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), anti-CRBN, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or similar method.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of Ikaros and Aiolos degradation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Immunomart [immunomart.com]
Troubleshooting low degradation efficiency with "E3 ligase Ligand 21"
Welcome to the technical support center for E3 Ligase Ligand 21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their targeted protein degradation (TPD) experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a high-affinity ligand for a specific E3 ubiquitin ligase. It is a key component of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2][3] The PROTAC molecule consists of this compound connected via a linker to a ligand that binds to the protein of interest (POI). This tripartite complex brings the E3 ligase in close proximity to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[][5]
Q2: What are the key parameters to consider for successful protein degradation with a PROTAC utilizing this compound?
Several factors are critical for achieving efficient protein degradation:
-
Ternary Complex Formation: The successful formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein is paramount for efficient ubiquitination.
-
Cellular Permeability: The PROTAC molecule must be able to penetrate the cell membrane to reach its intracellular target.
-
E3 Ligase Expression Levels: The target cells must express sufficient levels of the E3 ligase that this compound binds to.
-
Proteasome Activity: The cellular proteasome machinery must be functional to degrade the ubiquitinated target protein.
-
PROTAC Concentration and Incubation Time: Optimal degradation is typically observed within a specific concentration range and after a sufficient incubation period.
Troubleshooting Guide: Low Degradation Efficiency
Low or no degradation of the target protein is a common issue in TPD experiments. The following guide provides a systematic approach to identify and resolve the root cause of the problem.
Problem: No or low degradation of the target protein observed.
Possible Cause 1: Suboptimal PROTAC Concentration.
The "hook effect" is a known phenomenon in PROTAC-mediated degradation, where excessively high concentrations can inhibit ternary complex formation and reduce degradation efficiency.
-
Solution: Perform a dose-response experiment to determine the optimal PROTAC concentration. A typical starting range is between 1 nM and 10 µM.
Table 1: Representative Dose-Response Data for a PROTAC utilizing this compound
| PROTAC Concentration | % Target Protein Degradation (Dmax) | DC50 |
| 1 nM | 15% | \multirow{6}{*}{50 nM} |
| 10 nM | 45% | |
| 50 nM | 85% | |
| 100 nM | 92% | |
| 1 µM | 70% (Hook Effect) | |
| 10 µM | 40% (Hook Effect) |
Possible Cause 2: Inadequate Incubation Time.
The kinetics of protein degradation can vary depending on the target protein's half-life and the cellular context.
-
Solution: Conduct a time-course experiment to identify the optimal incubation time. Typical time points range from 2 to 48 hours.
Possible Cause 3: Poor Ternary Complex Formation.
The linker length and composition, as well as the specific binding affinities of the ligands, can influence the stability of the ternary complex.
-
Solution:
-
Confirm the binding of your PROTAC to both the target protein and the E3 ligase using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
If binding is confirmed, consider synthesizing alternative PROTACs with different linker lengths or compositions to improve ternary complex formation.
-
Possible Cause 4: Low E3 Ligase Expression in the Cell Line.
The targeted E3 ligase may not be sufficiently expressed in the chosen cell line.
-
Solution:
-
Verify the expression level of the E3 ligase in your cell line using Western blotting or qPCR.
-
If expression is low, consider using a different cell line with higher expression of the target E3 ligase.
-
Possible Cause 5: Impaired Ubiquitin-Proteasome System (UPS) Function.
The degradation of the target protein is dependent on a functional UPS.
-
Solution:
-
Include a positive control, such as a known proteasome inhibitor (e.g., MG132 or bortezomib), to confirm that the degradation is proteasome-dependent. Pre-treatment with a proteasome inhibitor should rescue the degradation of the target protein.
-
To confirm the involvement of the Cullin-RING ligase (CRL) complex, which many E3 ligases are part of, pre-treat cells with an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924). This should also block degradation.
-
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining after treatment with the PROTAC.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Ternary Complex Formation Assay (NanoBRET)
This proximity-based assay can be used to monitor the formation of the ternary complex in live cells.
-
Cell Engineering: Co-express the target protein fused to a NanoLuc luciferase and the E3 ligase fused to a HaloTag in a suitable cell line.
-
Cell Plating: Plate the engineered cells in a 96-well plate.
-
Labeling: Add the HaloTag ligand (e.g., NanoBRET 618) to the cells and incubate to allow for labeling of the E3 ligase.
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Substrate Addition: Add the NanoLuc substrate (furimazine).
-
Signal Detection: Measure the BRET signal (emission at 618 nm) and the NanoLuc signal (emission at 450 nm).
-
Data Analysis: Calculate the NanoBRET ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
Visualizations
Caption: Workflow of Targeted Protein Degradation (TPD) mediated by a PROTAC.
References
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker Length
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of PROTAC linker length.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their PROTAC linker optimization experiments.
Problem 1: High binary binding affinity, but no target degradation.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but I'm not observing any significant degradation of the target protein in cellular assays. What are the potential linker-related issues?
Answer:
This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is a critical component in orchestrating this complex.[1] Here are several potential linker-related problems and troubleshooting steps:
-
Suboptimal Linker Length or Rigidity:
-
Too Short: A short linker may cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[1]
-
Too Long or Flexible: A linker that is too long or overly flexible might lead to the formation of non-productive ternary complexes where the lysine residues on the target protein are not correctly positioned for ubiquitination.[1]
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that the accessible lysine residues are out of reach for the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker can significantly influence the overall properties of the PROTAC molecule. A linker that contributes to poor cell permeability or low solubility will prevent the PROTAC from reaching its intracellular target at sufficient concentrations.[1]
Here is a systematic workflow to diagnose the issue of good binary binding but poor degradation:
Problem 2: Observing a significant "hook effect".
Question: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can I address this through linker optimization?
Answer:
The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the desired productive ternary complex, which in turn reduces degradation efficiency. While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making it more favorable than the binary complexes, thus mitigating the hook effect.
-
Modify Linker Flexibility: Introducing rigidity into the linker can pre-organize the PROTAC into a conformation that is more amenable to forming the ternary complex, potentially reducing the formation of binary complexes.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's primary function is to position the target protein and the E3 ligase in close proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The length of the linker is a critical parameter because:
-
If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex.
-
If the linker is too long, it may not effectively bring the two proteins together for efficient ubiquitination.
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains. These are popular due to their synthetic accessibility and the ease with which their length can be modified. More rigid linkers incorporating structures like piperazine or triazole rings are also used to improve conformational stability and other physicochemical properties.
Q3: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC performance?
A3: Linker composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.
-
PEG linkers are generally more hydrophilic and can improve the solubility of the PROTAC. They are also known to adopt folded conformations that can shield the polar surface area, which may improve cell permeability.
-
Alkyl linkers are more hydrophobic, which can sometimes negatively impact solubility. However, in some cases, increasing lipophilicity by switching from a PEG to an alkyl linker has been shown to improve cell permeability.
The choice between PEG and alkyl linkers is highly context-dependent and often requires empirical testing.
Q4: How important is the linker attachment point?
A4: The points at which the linker is attached to the target protein and E3 ligase ligands are crucial. The "exit vector" of the linker from the ligand-binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex. A suboptimal attachment point can lead to an unproductive ternary complex, even with an optimal linker length and composition. Therefore, exploring different attachment points is a key aspect of PROTAC design.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Alkyl Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC Compound | Linker Length (atoms) | IC50 (µM) in MCF7 cells | Reference |
| ER Degrader 1 | 9 | 140 | |
| ER Degrader 2 | 16 | 26 |
Table 2: Effect of PEG/Alkyl Linker Length on TBK1 Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader 1 | < 12 | No degradation | - | |
| TBK1 Degrader 2 | 21 | 3 | 96 | |
| TBK1 Degrader 3 | 29 | 292 | 76 |
Table 3: Effect of Linker Composition on CRBN Degradation
| PROTAC Compound | Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| CRBN Degrader 1 | Nine-atom alkyl chain | Concentration-dependent decrease | |
| CRBN Degrader 2 | Three PEG units | Weak degradation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary interactions in real-time.
1. Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
2. Binary Interaction Analysis:
-
Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).
-
Separately, immobilize the target protein and flow the PROTAC over the surface to measure the kinetics of the other binary interaction (PROTAC-Target Protein).
3. Ternary Complex Analysis:
-
To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.
Mandatory Visualizations
PROTAC Mechanism of Action
References
"E3 ligase Ligand 21" off-target effects and how to minimize them
Disclaimer: "E3 ligase Ligand 21" is not a widely recognized designation in publicly available scientific literature. This technical support center provides guidance based on the general principles and challenges associated with well-characterized E3 ligase ligands used in Proteolysis Targeting Chimeras (PROTACs). The troubleshooting guides, FAQs, and protocols are intended to be a general resource for researchers working with any E3 ligase ligand-based degrader.
Frequently Asked Questions (FAQs) about Off-Target Effects
This section addresses common questions researchers may have regarding the off-target effects of E3 ligase ligands and the PROTACs derived from them.
1. What are the potential off-target effects of a PROTAC incorporating "this compound"?
The off-target effects of any PROTAC can be broadly categorized into two types:
-
Ligand-dependent, Target-independent effects: The E3 ligase ligand itself may possess biological activity independent of its function within the PROTAC. For instance, ligands for cIAP1 can trigger its self-ubiquitination and subsequent degradation, while MDM2 ligands can disrupt the MDM2-p53 protein-protein interaction, leading to the stabilization of p53.
-
PROTAC-mediated off-target effects: The entire PROTAC molecule can induce the unintended degradation of proteins other than the desired target. This can happen through various mechanisms:
-
Promiscuous binding of the target-binding ligand: The "warhead" portion of the PROTAC may bind to proteins that are structurally similar to the intended target.
-
Formation of off-target ternary complexes: The PROTAC might facilitate the formation of a stable ternary complex between the E3 ligase and an unintended protein, leading to its degradation. Pomalidomide-based PROTACs, for example, have been observed to cause the degradation of zinc-finger proteins independently of the target ligand.[1][2]
-
"Bystander" ubiquitination: Proteins in close proximity to the on-target ternary complex may be inadvertently ubiquitinated and degraded.
-
"Hook effect": At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can dominate over the productive ternary complex, which can diminish on-target degradation and potentially increase off-target effects.[3]
-
2. How can I experimentally identify off-target effects?
A multi-faceted experimental approach is recommended for the thorough identification of off-target effects:[3]
-
Proteomics-based approaches: Unbiased, global quantitative proteomics, for instance, using Tandem Mass Tags (TMT), is a powerful method to identify all proteins that are degraded upon treatment with your PROTAC. This provides a comprehensive view of the cellular response to the molecule.[1]
-
Western Blotting: This technique is essential for validating the degradation of specific proteins identified through proteomics. It is also used to investigate potential off-targets that are homologous to your protein of interest.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a valuable tool for confirming the engagement of your PROTAC with both the intended target and the E3 ligase within a cellular context. It can be adapted to a high-throughput format to screen for off-target binding.
-
Rescue Experiments: To confirm that the degradation of a potential off-target protein is dependent on the specific E3 ligase recruited by your PROTAC, you can perform rescue experiments. This can be achieved by knocking down the E3 ligase using siRNA or CRISPR, or by chemically inhibiting the ubiquitination cascade.
3. How can I minimize the off-target effects of my PROTAC?
Minimizing off-target effects is a critical aspect of developing a selective and safe PROTAC. Here are several strategies you can employ:
-
Optimize PROTAC concentration and treatment time: It is crucial to use the lowest possible concentration of your PROTAC that achieves maximal degradation of your target protein. A time-course experiment can also help identify the optimal duration of treatment to maximize on-target effects while minimizing off-target degradation.
-
Enhance the selectivity of the target-binding ligand: If off-target effects stem from the promiscuous binding of your "warhead," re-engineering this component of your PROTAC to be more selective is necessary.
-
Switch the E3 ligase ligand: Different E3 ligases exhibit distinct expression patterns across various tissues and cell types. Selecting an E3 ligase that is highly expressed in your target cells but has low expression elsewhere can help to minimize off-target effects.
-
Modify the linker: The length, rigidity, and chemical composition of the linker can significantly influence the stability and geometry of the ternary complex. Optimizing the linker can enhance on-target degradation and reduce off-target effects.
-
Utilize appropriate negative controls: The use of proper negative controls is fundamental to interpreting your results correctly. An inactive diastereomer of your PROTAC that can't bind to the E3 ligase but still engages the target protein is an excellent negative control. A molecule consisting of only the E3 ligase ligand and the linker can also help to identify effects that are independent of target binding.
4. What are the known off-targets for common E3 ligase ligands?
While the off-target profile is unique to each PROTAC molecule, the E3 ligase ligand itself can contribute to certain biological effects. For example:
-
CRBN ligands (e.g., thalidomide, lenalidomide, pomalidomide): These are known as immunomodulatory drugs (IMiDs) and can induce the degradation of neo-substrate transcription factors, such as IKZF1 and IKZF3. This is a well-characterized on-target effect for their therapeutic applications but could be considered an off-target effect in other contexts. Pomalidomide-based PROTACs have also been shown to induce the degradation of several zinc-finger proteins.
-
VHL ligands: These ligands are derived from a peptide sequence of the natural substrate of VHL, HIF-1α. While generally considered highly specific for VHL, high concentrations or particular cellular environments might lead to unforeseen interactions.
-
IAP ligands: Bestatin-based ligands, for example, can induce the self-ubiquitination and subsequent degradation of cIAP1.
-
MDM2 ligands: Nutlin-based ligands can disrupt the MDM2-p53 interaction, leading to the stabilization of the p53 tumor suppressor protein.
It is crucial to consult the scientific literature for the specific E3 ligase ligand you are using to be aware of its known biological activities.
5. How does the choice of E3 ligase influence off-target effects?
The selection of the E3 ligase can have a significant impact on the off-target profile of a PROTAC:
-
Tissue-specific expression: With over 600 E3 ligases in the human genome, many exhibit tissue-specific expression patterns. By choosing an E3 ligase that is predominantly expressed in the target tissue, you can minimize degradation in other tissues, thereby reducing potential toxicity.
-
Subcellular localization: E3 ligases can be localized to different subcellular compartments (e.g., nucleus, cytoplasm). Matching the E3 ligase to the localization of your target protein can enhance on-target degradation and reduce off-target effects on proteins in other cellular compartments.
-
Ternary complex cooperativity: The formation of a stable and productive ternary complex is essential for efficient degradation. Some E3 ligases may form more stable and cooperative ternary complexes with certain target proteins than others, leading to improved selectivity.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
Issue: You observe a cellular phenotype (e.g., toxicity, altered morphology, changes in a signaling pathway) that is not readily explained by the degradation of your intended target protein.
| Step | Action | Rationale | Troubleshooting |
| 1. Confirm On-Target Degradation | Perform a Western blot to confirm the degradation of your target protein at the concentration and time point that produces the unexpected phenotype. | To ensure that the observed phenotype is not due to a lack of on-target activity. | If on-target degradation is not observed, troubleshoot your PROTAC's activity (see Guide 2). |
| 2. Perform a Dose-Response Analysis | Conduct a dose-response experiment for both on-target degradation and the unexpected phenotype. | To determine if the phenotype occurs at the same concentration range as on-target degradation. A significant window between the two may suggest an off-target effect. | If the phenotype occurs at much higher concentrations than on-target degradation, it is likely an off-target effect. |
| 3. Use Negative Controls | Treat cells with an inactive diastereomer of your PROTAC (that does not bind the E3 ligase) and the E3 ligase ligand alone. | To determine if the phenotype is dependent on the formation of a ternary complex or is an independent effect of the E3 ligase ligand. | If the inactive control reproduces the phenotype, the effect is independent of E3 ligase-mediated degradation. If the E3 ligase ligand alone causes the phenotype, it is a ligand-specific effect. |
| 4. Conduct a Proteome-wide Analysis | Perform a quantitative proteomics experiment (e.g., TMT-MS) to identify all proteins that are degraded upon PROTAC treatment. | To obtain an unbiased view of all protein degradation events and identify potential off-targets that could be responsible for the phenotype. | If no off-target degradation is observed, the phenotype may be a downstream consequence of on-target degradation or a non-degradation-related off-target effect. |
| 5. Validate Potential Off-Targets | Use Western blotting to validate the degradation of the most promising off-target candidates identified from the proteomics data. | To confirm the proteomics results and quantify the extent of off-target degradation. | If the Western blot does not confirm the proteomics data, consider issues with antibody quality or differences in assay sensitivity. |
| 6. Perform a Rescue Experiment | Knock down the identified off-target protein using siRNA and then treat the cells with your PROTAC. | To determine if the depletion of the off-target protein is responsible for the observed phenotype. | If the phenotype is rescued, it strongly suggests that the off-target degradation is the cause. |
Guide 2: Minimizing Off-Target Protein Degradation
Issue: Your proteomics or Western blot analysis has confirmed the degradation of one or more off-target proteins.
| Step | Action | Rationale | Troubleshooting |
| 1. Optimize PROTAC Concentration | Perform a detailed dose-response curve for the degradation of both your on-target and off-target proteins. | To identify a concentration that maximizes on-target degradation while minimizing off-target effects. | If a sufficient window cannot be found, further optimization of the PROTAC molecule is likely necessary. |
| 2. Optimize Treatment Duration | Conduct a time-course experiment to assess the kinetics of on-target versus off-target degradation. | Some off-target effects may only become apparent at later time points. | Choose the earliest time point that provides sufficient on-target degradation. |
| 3. Modify the PROTAC Linker | Synthesize and test a small library of PROTACs with different linker lengths and compositions. | The linker plays a crucial role in the geometry of the ternary complex and can significantly impact selectivity. | If linker modifications do not improve selectivity, the issue may lie with the warhead or E3 ligase ligand. |
| 4. Re-evaluate the Target-Binding Ligand ("Warhead") | If structurally similar proteins are being degraded, consider designing a more selective warhead. | Off-target degradation is often caused by a lack of selectivity in the target-binding portion of the PROTAC. | This may require a significant medicinal chemistry effort. |
| 5. Change the E3 Ligase Ligand | If possible, synthesize a version of your PROTAC that recruits a different E3 ligase (e.g., switch from a CRBN ligand to a VHL ligand). | Different E3 ligases may have different preferences for forming ternary complexes with off-target proteins. The tissue distribution of the E3 ligase can also be leveraged to improve selectivity. | The expression level of the new E3 ligase in your cell line of interest should be confirmed. |
| 6. Confirm Mechanism of Off-Target Degradation | Use an inactive control PROTAC and E3 ligase knockdown to confirm that the off-target degradation is dependent on the formation of a ternary complex. | To ensure that the off-target effect is not due to a non-PROTAC-related mechanism. | If the off-target degradation is not rescued by these controls, it may be due to an off-target effect of the warhead itself. |
Quantitative Data Summary for Common E3 Ligase Ligands
The following table provides a summary of key quantitative data for commonly used E3 ligase ligands. Note that the optimal concentration for a PROTAC is highly dependent on the specific target and cell type and must be determined empirically.
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) | Typical PROTAC Concentration Range (Cellular Assays) | Key Considerations |
| Pomalidomide | CRBN | ~1-3 µM | 1 nM - 10 µM | Can induce degradation of neosubstrate zinc-finger proteins. |
| Lenalidomide | CRBN | ~1-5 µM | 1 nM - 10 µM | Similar to pomalidomide, can have immunomodulatory effects. |
| VH032 | VHL | ~100-200 nM | 1 nM - 1 µM | Generally considered highly selective for VHL. |
| Nutlin-3a | MDM2 | ~90 nM | 100 nM - 10 µM | Stabilizes p53 by disrupting the MDM2-p53 interaction. |
| Bestatin Methyl Ester | cIAP1 | ~1-5 µM | 100 nM - 10 µM | Can induce self-degradation of cIAP1. |
Detailed Experimental Protocols
Protocol 1: Global Proteomics Analysis by TMT-MS
This protocol outlines a general workflow for identifying on- and off-target protein degradation using Tandem Mass Tag (TMT) labeling followed by mass spectrometry.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~70-80% confluency.
-
Treat cells in biological triplicate with your PROTAC at the desired concentration and for the optimal duration.
-
Include a vehicle control (e.g., DMSO) and an inactive control PROTAC.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Analyze the combined, labeled peptide sample using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the raw data against a relevant protein database to identify peptides and proteins.
-
Quantify the relative abundance of each protein based on the reporter ion intensities from the TMT tags.
-
Identify proteins with statistically significant changes in abundance in the PROTAC-treated samples compared to the controls.
-
Protocol 2: Western Blot for Validation of Protein Degradation
This protocol provides a standard procedure for validating changes in the levels of specific proteins identified by proteomics.
-
Sample Preparation:
-
Prepare cell lysates as described in the proteomics protocol.
-
Determine the protein concentration of each lysate.
-
Add Laemmli sample buffer to an equal amount of protein from each sample and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm that your PROTAC binds to its intended targets in a cellular environment.
-
Cell Treatment:
-
Treat intact cells with your PROTAC at various concentrations. Include a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Collect the supernatant and quantify the amount of the target protein and E3 ligase remaining in the soluble fraction by Western blot or ELISA.
-
-
Data Analysis:
-
The binding of the PROTAC should stabilize the target protein and the E3 ligase, resulting in a higher melting temperature. Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Protocol 4: siRNA Knockdown for Rescue Experiments
This protocol outlines how to use siRNA to knock down a specific E3 ligase to confirm that the degradation of a protein is dependent on that ligase.
-
siRNA Transfection:
-
Seed your cells in a multi-well plate.
-
The following day, transfect the cells with an siRNA targeting your E3 ligase of interest or a non-targeting control siRNA using a suitable transfection reagent.
-
-
PROTAC Treatment:
-
Allow the cells to incubate for 24-48 hours to allow for knockdown of the E3 ligase.
-
Treat the cells with your PROTAC or a vehicle control for the desired time.
-
-
Analysis:
-
Lyse the cells and perform a Western blot to analyze the levels of your target protein, the E3 ligase (to confirm knockdown), and a loading control.
-
-
Interpretation:
-
If the degradation of your target protein is rescued (i.e., prevented) in the cells where the E3 ligase has been knocked down, it confirms that the degradation is dependent on that specific E3 ligase.
-
Visualizations
Diagram 1: PROTAC Mechanism of Action and Off-Target Pathways
Caption: PROTAC-mediated protein degradation and potential off-target pathway.
Diagram 2: Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for investigating the cause of unexpected cellular phenotypes.
Diagram 3: Signaling Pathway Perturbation by an Off-Target Effect
Caption: Example of how off-target kinase degradation can alter a signaling pathway.
References
Technical Support Center: Overcoming Resistance to E3L21-Based PROTACs
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with PROTACs based on the novel "E3 ligase Ligand 21" (hereafter referred to as Ligand 21) which recruits the E3 ligase "E3L21". This guide provides detailed troubleshooting protocols and answers to frequently asked questions regarding resistance mechanisms and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Ligand 21-based PROTAC?
A1: Proteolysis-targeting chimeras (PROTACs) that utilize Ligand 21 are heterobifunctional molecules designed to hijack the E3L21 ubiquitin ligase. The PROTAC consists of three parts: a ligand that binds your protein of interest (POI), a linker, and Ligand 21, which recruits E3L21. By bringing the POI and E3L21 into close proximity, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3L21). This proximity leads to the poly-ubiquitination of the POI by the E3 ligase, marking it for degradation by the cell's proteasome.[1][2][3][4]
Q2: My Ligand 21-based PROTAC is not degrading the target protein. What are the initial checks?
A2: First, confirm the identity and purity of your PROTAC compound via methods like LC-MS and NMR. Second, ensure your cell line expresses both the target protein (POI) and the E3L21 ligase at sufficient levels. Third, verify the cell permeability of your PROTAC.[5] Finally, include a proteasome inhibitor (e.g., MG132 or bortezomib) as a control; rescue of the POI in the presence of the PROTAC and a proteasome inhibitor confirms that the degradation is proteasome-dependent.
Q3: What are the known or predicted mechanisms of resistance to PROTACs?
A3: Resistance to PROTACs can emerge through several mechanisms, broadly categorized as on-target or off-target.
-
On-Target Mechanisms: These directly affect the PROTAC's machinery. This includes mutations in the POI that prevent PROTAC binding, or mutations, downregulation, or deletion of the recruited E3 ligase (E3L21) or its associated components.
-
Off-Target/Bypass Mechanisms: The cancer cell can activate alternative signaling pathways to bypass its dependency on the POI. Another possibility is the upregulation of drug efflux pumps that reduce the intracellular concentration of the PROTAC.
Q4: How can I determine if resistance is due to E3L21 downregulation?
A4: Compare the mRNA and protein levels of E3L21 in your resistant cell lines versus the parental (sensitive) lines. Use qPCR to quantify E3L21 transcript levels and Western blotting to assess protein levels. A significant reduction in the resistant lines points to this as a potential mechanism.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments with Ligand 21-based PROTACs.
Issue 1: My PROTAC shows initial efficacy, but cells develop resistance over time.
-
Question: How can I confirm and characterize this acquired resistance?
-
Answer: First, you must develop a resistant cell line model by culturing cells with gradually increasing concentrations of your Ligand 21-based PROTAC over several months. Once resistant clones are established, confirm the phenotype by comparing the dose-response curve (DC50/Dmax) of the resistant cells to the parental line.
Table 1: Comparison of PROTAC Activity in Parental vs. Resistant Cell Lines
| Cell Line | PROTAC DC50 (nM) | Dmax (%) | E3L21 Expression (Relative) | POI Expression (Relative) |
|---|---|---|---|---|
| Parental Line | 15 | 95 | 1.0 | 1.0 |
| Resistant Clone A | > 1000 | 20 | 0.2 | 1.1 |
| Resistant Clone B | 450 | 55 | 1.0 | 0.9 (with L123F mutation) |
Data are representative. DC50 is the concentration for 50% degradation; Dmax is the maximal degradation.
-
Question: How do I identify the genetic basis of resistance?
-
Answer: An unbiased, genome-wide CRISPR-Cas9 screen is a powerful tool to identify genetic perturbations that confer resistance. This involves transducing Cas9-expressing cells with a single-guide RNA (sgRNA) library, treating with the PROTAC, and using next-generation sequencing to identify sgRNAs that are enriched in the resistant population. Alternatively, targeted sequencing of the POI and E3L21 genes in your resistant clones can identify specific mutations.
Issue 2: My PROTAC is cytotoxic in a manner that seems independent of POI degradation.
-
Question: How can I distinguish between VHL-dependent degradation and non-specific cytotoxicity?
-
Answer: Cytotoxicity can be a major confounding factor. To dissect the specific mechanism, you should use a combination of controls:
-
Negative Control PROTAC: Synthesize a diastereomer of Ligand 21 that does not bind E3L21. This molecule should not induce degradation but can reveal off-target effects of the warhead or linker.
-
Competitive Displacement: Pre-treat cells with an excess of free Ligand 21 or the POI-binding ligand. If degradation is blocked, it confirms the effect is dependent on ternary complex formation.
-
Neddylation Inhibition: Use a neddylation inhibitor (e.g., MLN4924). Neddylation is required for the activity of cullin-RING ligases like many E3s. Its use can confirm if degradation is dependent on a functional E3L21 complex.
-
Key Experimental Protocols
Protocol 1: Generation of Acquired Resistance Cell Lines
-
Initial Culture: Culture the parental cancer cell line (e.g., MCF-7, HCT116) in standard growth medium.
-
PROTAC Treatment: Treat the cells with the Ligand 21-based PROTAC at a concentration equal to the IC50 value.
-
Dose Escalation: As cells adapt and resume proliferation, gradually increase the PROTAC concentration in the culture medium over a period of 3-6 months.
-
Clonal Selection: Once a population demonstrates significant resistance (e.g., >10-fold shift in IC50), isolate single-cell clones using limiting dilution or cell sorting.
-
Phenotypic Confirmation: Expand the clones and confirm the resistant phenotype by performing a full dose-response cell viability assay (e.g., CellTiter-Glo®) and a Western blot for POI degradation, comparing them to the parental line.
Protocol 2: Western Blotting for Protein Degradation
-
Cell Plating & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against the POI, E3L21, and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensity using software like ImageJ.
Protocol 3: CRISPR-Cas9 Screening for Resistance Genes
-
Cell Line Preparation: Ensure you have a stable cell line expressing Cas9.
-
Lentiviral Library Transduction: Transduce the Cas9-expressing cells with a genome-wide sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells (e.g., with puromycin). Collect an initial cell population (T0) for a baseline measurement.
-
PROTAC Selection: Split the remaining cells into a control group (vehicle treatment) and a PROTAC-treated group. Treat cells with the PROTAC at a concentration that yields significant but incomplete cell killing (e.g., IC80).
-
Culture and Harvest: Culture the cells for 14-21 days to allow for the enrichment of resistant clones. Harvest the final cell populations.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA, amplify the sgRNA cassettes using PCR, and perform next-generation sequencing (NGS).
-
Data Analysis: Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the PROTAC-treated population compared to the control. Perform pathway analysis on the resulting gene hits to identify biological pathways associated with resistance.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a focus on those utilizing novel E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows high biochemical potency but low cellular activity. Could this be a permeability issue?
A: Yes, a significant drop in activity when moving from a biochemical to a cellular context is frequently indicative of poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights (MW > 800 Da) and polar surface areas (PSA), which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2][3] Even with high binding affinity in vitro, a PROTAC must achieve a sufficient intracellular concentration to effectively induce protein degradation.[1]
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A: Several physicochemical properties are critical for PROTAC cell permeability. Due to their large size, traditional metrics like Lipinski's "Rule of Five" are often not directly applicable. Key factors include:
-
Molecular Weight (MW): Higher MWs can negatively impact passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): A large PSA is a common characteristic of PROTACs and can limit membrane permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability. Strategies like replacing amide bonds with esters can lower the HBD count and improve permeability.
-
Lipophilicity (LogP): An optimal lipophilicity range is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or getting trapped in the membrane, both of which decrease effective permeability.
-
Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a less polar, more compact conformation within the cell membrane can significantly enhance its permeability. This "chameleon-like" behavior, often facilitated by intramolecular hydrogen bonds, can mask polar groups.
Troubleshooting Guides
Issue 1: Low Permeability Detected in Initial Screens
If your "E3 ligase Ligand 21" PROTAC exhibits low permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2, consider the following troubleshooting steps.
Workflow for Troubleshooting Low Permeability
Caption: A flowchart for troubleshooting and improving low PROTAC permeability.
1. Analyze Physicochemical Properties:
-
High Molecular Weight/PSA: If the MW is excessively high, consider if either the E3 ligand or the target warhead can be simplified without compromising binding affinity.
-
Hydrogen Bonds: A high count of HBDs is particularly detrimental. Replacing amide linkages in the linker with esters or ethers can be an effective strategy.
-
Lipophilicity: If LogP is too low, permeability may be improved by increasing lipophilicity, for instance, by adding methylene groups to the linker. Conversely, if LogP is too high, decreasing lipophilicity might be necessary to avoid membrane retention.
2. Modify the Linker:
-
Composition: Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or phenyl linkers can sometimes improve permeability. Incorporating cyclic moieties like piperazine can also enhance both permeability and solubility.
-
Rigidity: A more rigid linker can reduce the entropic penalty of adopting a membrane-permeable conformation, potentially improving passive diffusion.
3. Employ a Prodrug Strategy:
-
Masking polar functional groups (like carboxylic acids or hydroxyls) with lipophilic, cleavable moieties can significantly improve cell entry. These "cages" are then removed by intracellular enzymes to release the active PROTAC.
Quantitative Data on Linker Modifications and Permeability
| PROTAC Modification | Linker Type | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Key Observation |
| Parental Compound | PEG Linker | 0.2 | Baseline permeability is low. |
| Modification A | Alkyl Linker | 0.8 | Replacing a PEG linker with a more lipophilic alkyl linker can increase permeability. |
| Modification B | Piperazine Linker | 1.2 | Incorporating a rigid, cyclic amine can improve both permeability and solubility. |
| Modification C | Ester Prodrug | 3.5 | Masking a polar group significantly enhances permeability. |
Note: Data is illustrative and based on general findings in the literature.
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.
Methodology:
-
Prepare Phospholipid Solution: Dissolve a phospholipid (e.g., lecithin) in a suitable organic solvent (e.g., dodecane).
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in a 96-well donor plate. Allow it to impregnate the filter.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (like DMSO) and then dilute into a buffer (e.g., PBS at pH 7.4) to the final desired concentration. The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add the donor solution to each well of the coated donor plate. Place this plate on top of a 96-well acceptor plate containing fresh buffer.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Analyze Samples: Quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. The effective permeability (Pe) can then be calculated.
PAMPA Workflow Diagram
Caption: Step-by-step workflow for the PAMPA experimental protocol.
Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) which differentiate to form tight junctions, mimicking the intestinal epithelium. It can assess both passive diffusion and active transport mechanisms.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare Dosing Solution: Dissolve the test PROTAC in transport buffer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with fresh, pre-warmed transport buffer.
-
Add the PROTAC dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
PROTAC Mechanism of Action
Caption: The mechanism of action for PROTAC-mediated protein degradation.
References
Technical Support Center: Addressing the Hook Effect with "E3 Ligase Ligand 21"
Welcome to the technical support center for researchers utilizing PROTACs incorporating "E3 ligase Ligand 21". This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you navigate your targeted protein degradation experiments, with a specific focus on understanding and mitigating the "hook effect".
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against the concentration of the PROTAC.[1][4] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase (recruited by "this compound"). At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.
Q3: What are the consequences of the hook effect for my experiments?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data and an incorrect assessment of a PROTAC's potency and efficacy. Key parameters used to characterize PROTACs, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined if the hook effect is not recognized. This can lead to selecting suboptimal compounds or misjudging the therapeutic window.
Troubleshooting Guide
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect".
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.
-
Problem 2: I don't see any degradation at any of the concentrations I've tested.
-
Likely Causes & Troubleshooting Steps:
-
Concentration Range Too High or Low: Test a very broad range of concentrations (e.g., 1 pM to 100 µM) as your initial range might be entirely within the hook effect region or too low to induce degradation.
-
Poor Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using permeability assays to confirm cellular uptake.
-
Insufficient E3 Ligase Expression: The E3 ligase recruited by "this compound" must be expressed in your cell line. Confirm its presence via Western blot or qPCR.
-
Inactive Compound: Ensure the PROTAC is properly stored and has not degraded. Prepare fresh stock solutions.
-
Suboptimal Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
-
Data Presentation
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 0.1 nM | 95% |
| 1 nM | 70% |
| 10 nM | 30% |
| 100 nM | 15% (Dmax) |
| 1 µM | 40% |
| 10 µM | 75% |
Table 2: Troubleshooting Checklist for No Observed Degradation
| Potential Issue | Verification Method | Recommended Action |
| Inappropriate Concentration Range | Dose-Response Experiment | Test a wider concentration range (e.g., pM to µM). |
| Low Cell Permeability | PAMPA, Cellular Uptake Assays | Use a more permeable analog or a different cell line. |
| Low E3 Ligase Expression | Western Blot, qPCR | Select a cell line with higher expression of the target E3 ligase. |
| Compound Instability | LC-MS | Prepare fresh stock solutions and store properly. |
| Incorrect Incubation Time | Time-Course Experiment | Optimize incubation time (e.g., 4, 8, 16, 24 hours). |
Experimental Protocols
Dose-Response Analysis by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC incorporating "this compound".
-
Cell Seeding: Plate cells of interest in a multi-well plate at a density that will allow them to be 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare a stock solution of your PROTAC in DMSO.
-
Perform a serial dilution of the PROTAC stock solution to create a range of concentrations. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the concentration at which the hook effect begins.
-
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol can be used to confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
-
Cell Treatment:
-
Treat cells with the desired concentrations of your PROTAC or vehicle for a specified time.
-
To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).
-
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase. The presence of the E3 ligase in the immunoprecipitated sample indicates the formation of the ternary complex.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Formation of productive vs. unproductive complexes at varying PROTAC concentrations.
Caption: Troubleshooting workflow for addressing the hook effect.
References
"E3 ligase Ligand 21" stability and storage conditions
Technical Support Center: E3 Ligase Ligand 21
Welcome to the support center for this compound. This resource provides detailed information, frequently asked questions (FAQs), and troubleshooting guidance to ensure the optimal handling, storage, and use of this product in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for this compound?
A1: For maximum stability, this compound should be stored under different conditions depending on its form and the duration of storage.
-
Solid Form: The lyophilized powder is the most stable form. For long-term storage, we recommend keeping it at -20°C or -80°C, desiccated, and protected from light. Under these conditions, the compound is stable for at least 24 months.
-
Stock Solutions (in DMSO): For short-term storage (1-2 weeks), aliquoted DMSO stock solutions can be stored at -20°C. For long-term storage (up to 6 months), it is critical to store these aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A2: We strongly advise minimizing freeze-thaw cycles. Our stability studies indicate that a maximum of 3-4 cycles can be tolerated without a significant loss of compound activity. For best results, prepare small, single-use aliquots from your main stock solution.
Q3: Is this compound sensitive to light or air?
A3: Yes. This compound exhibits sensitivity to both light and atmospheric oxygen over time, which can lead to oxidative degradation. The solid compound should be stored in an amber vial, and solutions should be prepared and stored in light-protecting tubes. When weighing the solid, minimize its exposure to ambient air.
Q4: What is the recommended solvent for preparing stock solutions?
A4: The recommended solvent for creating a high-concentration stock solution is anhydrous dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO up to 100 mM. Ensure you are using a high-purity, anhydrous grade of DMSO to prevent hydrolysis of the compound.
Q5: My this compound solution has precipitated after being stored at -20°C. What should I do?
A5: Precipitation can occur if the compound concentration exceeds its solubility limit in the solvent at low temperatures. To redissolve the compound, gently warm the vial to room temperature (20-25°C) and vortex thoroughly. A brief sonication in a water bath can also aid in complete dissolution. Always ensure the compound is fully dissolved before diluting it into aqueous buffers for your experiment.
Stability Data
The stability of this compound has been assessed under various conditions. The data below summarizes its stability in both solid and solution forms.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time | Purity by HPLC (%) | Notes |
| -80°C, Desiccated, Dark | 24 Months | >99% | Recommended for long-term storage |
| -20°C, Desiccated, Dark | 24 Months | >98% | Acceptable for long-term storage |
| 4°C, Desiccated, Dark | 6 Months | 95% | Not recommended for long-term storage |
| 25°C, Ambient Light | 1 Month | <85% | Significant degradation observed |
Table 2: Stability of 10 mM Stock Solution in Anhydrous DMSO
| Storage Condition | Time | Purity by HPLC (%) | Notes |
| -80°C, Dark | 6 Months | >98% | Recommended for stock solutions |
| -20°C, Dark | 2 Months | 96% | Suitable for short- to mid-term storage |
| 4°C, Dark | 1 Week | 91% | Not recommended; significant degradation |
| 25°C, Dark | 24 Hours | 90% | Prepare fresh for experiments |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
This is often linked to compound degradation or improper handling. Follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Solubility problems when diluting DMSO stock into aqueous media.
Precipitation during dilution can lead to inaccurate final concentrations.
-
Cause: The concentration of Ligand 21 in the final aqueous buffer exceeds its solubility limit. This is common when the percentage of DMSO in the final solution is too low.
-
Solution 1 (Increase Final DMSO %): Ensure the final concentration of DMSO in your cell culture media or assay buffer is sufficient to maintain solubility, typically between 0.1% and 0.5%. Always run a vehicle control with the same final DMSO concentration.
-
Solution 2 (Use a Surfactant): For in vitro assays, consider adding a non-ionic surfactant like Tween-20 (at ~0.01%) to the aqueous buffer to improve compound solubility.
-
Solution 3 (Serial Dilution): Perform a serial dilution. Instead of a single large dilution step, first dilute the DMSO stock into a smaller volume of aqueous buffer (e.g., a 1:10 dilution) and vortex well before performing the final dilution into the bulk medium.
Experimental Protocols
Protocol 1: Preparation of Stock and Aliquot Solutions
This protocol outlines the standard procedure for preparing stable, ready-to-use stock solutions of this compound.
Caption: Workflow for preparing and storing stock solutions.
-
Equilibration: Allow the vial containing solid this compound to warm to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Briefly weigh the desired amount of powder. Minimize exposure to light and air.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid to achieve the target concentration (e.g., 10 mM).
-
Homogenization: Vortex the solution vigorously. If necessary, sonicate for 2-5 minutes in a room temperature water bath until no solid particles are visible.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Clearly label all aliquots and store them at -80°C for long-term use.
Protocol 2: Assessing Compound Stability in Aqueous Buffer
This protocol uses HPLC (High-Performance Liquid Chromatography) to determine the stability of this compound in your specific experimental buffer over time.
-
Preparation: Prepare a 10 µM working solution of Ligand 21 in your final aqueous assay buffer from a freshly thawed DMSO stock. The final DMSO concentration should match your experimental conditions (e.g., 0.1%).
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the working solution onto an HPLC system to obtain a baseline purity chromatogram.
-
Incubation: Incubate the remaining working solution under your exact experimental conditions (e.g., at 37°C in a cell culture incubator).
-
Subsequent Timepoints: At desired intervals (e.g., 2, 4, 8, and 24 hours), take another aliquot from the incubated solution and analyze it by HPLC.
-
Analysis: Compare the peak area of the parent compound at each timepoint to the T=0 sample. A decrease in the main peak area, or the appearance of new peaks, indicates degradation. Calculate the percentage of remaining compound at each timepoint.
Technical Support Center: Enhancing the Catalytic Efficiency of Cereblon-Recruiting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize Cereblon (CRBN) as the E3 ubiquitin ligase. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you enhance the catalytic efficiency of your CRBN-based PROTACs and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does a Cereblon-based PROTAC work?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific unwanted proteins from cells.[1] It consists of two active domains connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] Cereblon (CRBN) is a widely used E3 ligase in PROTAC development.[2] A CRBN-based PROTAC brings the target protein into close proximity with the CRL4-CRBN E3 ligase complex.[2] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Q2: What are common ligands used to recruit Cereblon in PROTAC design?
A2: The most common ligands used to recruit Cereblon are derivatives of immunomodulatory imide drugs (IMiDs), such as thalidomide, pomalidomide, and lenalidomide. These molecules have a high affinity and specificity for CRBN. Pomalidomide and lenalidomide are frequently favored in PROTAC design due to their well-characterized binding to Cereblon and their established use in clinically approved drugs.
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-target protein or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN). These binary complexes are unproductive and compete with the formation of the ternary complex, thus reducing degradation efficiency. To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation (DCmax). Subsequent experiments should be conducted at or below this optimal concentration.
Q4: Why am I not observing any degradation of my target protein?
A4: Several factors can lead to a lack of target protein degradation. Here are some key aspects to investigate:
-
Cellular Permeability: PROTACs are large molecules and may have poor cell permeability.
-
Compound Integrity: Ensure the purity and stability of your PROTAC. Degradation during storage or in the experimental medium can be a factor.
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN). Low or absent CRBN expression is a common reason for the failure of CRBN-based PROTACs.
-
Target Engagement: Verify that your PROTAC can bind to both the target protein and CRBN independently (binary engagement).
-
Ternary Complex Formation: Successful degradation depends on the formation of a stable and productive ternary complex.
-
Incubation Time: Protein degradation is a time-dependent process. You may need to perform a time-course experiment to determine the optimal degradation time.
-
Proteasome Activity: Ensure that the proteasome is active in your cells. You can use a proteasome inhibitor (e.g., MG132) as a control.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during your PROTAC experiments.
| Problem | Possible Cause | Suggested Solution |
| No or weak target degradation | 1. Low cell permeability of the PROTAC.2. Insufficient CRBN expression in the cell line.3. Poor ternary complex formation.4. Incorrect PROTAC concentration (Hook effect).5. Inadequate incubation time. | 1. Assess cell permeability using a NanoBRET™ target engagement assay in live vs. permeabilized cells. If permeability is low, consider optimizing the linker or using a cell-penetrating peptide.2. Check CRBN expression levels by Western blot. If low, choose a different cell line with higher CRBN expression.3. Evaluate ternary complex formation using biophysical assays like ITC, SPR, or a cellular NanoBRET™ assay.4. Perform a detailed dose-response curve (e.g., from 1 nM to 10 µM) to identify the optimal concentration for degradation and avoid the hook effect.5. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time point for maximal degradation. |
| High off-target degradation | 1. The PROTAC may be inducing the degradation of "neosubstrates" of Cereblon.2. The target-binding ligand of the PROTAC may have off-target effects. | 1. Perform proteome-wide analysis to identify off-target effects. Consider redesigning the PROTAC with a different CRBN ligand or modifying the linker.2. Use a more selective ligand for your target protein. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency.2. Degradation of the PROTAC stock solution.3. Inconsistent incubation times or reagent concentrations. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.2. Prepare fresh PROTAC stock solutions and store them appropriately.3. Standardize all experimental parameters, including incubation times, reagent concentrations, and cell handling procedures. |
| "Hook effect" observed | High PROTAC concentrations favor binary complex formation over the productive ternary complex. | 1. Perform a full dose-response curve to determine the optimal degradation concentration (DCmax).2. Conduct subsequent experiments at or below the DCmax. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for representative Cereblon-based PROTACs.
Table 1: Degradation Potency and Efficacy of Representative CRBN-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | 22Rv1 | 8 | >95 | |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | |
| Pomalidomide-based PROTAC 17 | BCR-ABL | K562 | 0.18 | >90 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Technique | KD (nM) (Binary) | KD (nM) (Ternary) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | ITC | 4 (PROTAC-BRD4) | - | >1 | |
| BRD-5110 | PPM1D | CRBN | SPR | 1 (PROTAC-PPM1D) | ~3000 (PROTAC-CRBN) | <1 |
KD: Dissociation constant. A lower KD indicates stronger binding. Cooperativity (α): A value >1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay monitors the formation of the ternary complex in real-time.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for HaloTag®-CRBN and NanoLuc®-Target Protein
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect cells with the HaloTag®-CRBN and NanoLuc®-Target Protein expression vectors and plate them in 96-well plates.
-
Ligand and Substrate Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the PROTAC at various concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
BRET Measurement: Measure the donor (NanoLuc®, ~460 nm) and acceptor (NanoBRET™ 618, ~618 nm) luminescence signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful biophysical technique to directly measure the thermodynamics of binding interactions, including the formation of the ternary complex.
Materials:
-
Purified target protein
-
Purified CRBN/DDB1 complex
-
PROTAC compound
-
Isothermal Titration Calorimeter
-
Appropriate buffer for the proteins and PROTAC
Procedure:
-
Sample Preparation: Prepare solutions of the target protein, CRBN/DDB1 complex, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects. Degas the solutions before use.
-
Binary Binding Experiments:
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity (KD1).
-
Titrate the PROTAC into the CRBN/DDB1 complex solution to determine the binary binding affinity (KD2).
-
-
Ternary Complex Formation Experiment:
-
Titrate the target protein into a solution containing a pre-formed complex of PROTAC and the CRBN/DDB1 complex.
-
-
Data Analysis: Analyze the ITC data using the instrument's software to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for each interaction. The cooperativity factor (α) can be calculated from the binary and ternary binding affinities to understand the stability of the ternary complex.
Visualizations
Caption: Mechanism of action for a Cereblon-based PROTAC.
References
Validation & Comparative
A Comparative Guide to Cereblon E3 Ligase Binders: E3 Ligase Ligand 21 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Cereblon (CRBN) E3 ligase binders, offering insights into their mechanisms of action, binding affinities, and degradation profiles. We will explore the landscape of these critical molecules, from established immunomodulatory drugs (IMiDs) to newer Cereblon E3 Ligase Modulating Drugs (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs), including a discussion on the emerging "E3 ligase Ligand 21".
Introduction to Cereblon E3 Ligase Binders
Cereblon is a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Small molecules that bind to Cereblon can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is the basis for the therapeutic effects of a growing class of drugs used in oncology and other diseases. These binders can be broadly categorized as molecular glues (IMiDs and CELMoDs) that induce degradation of endogenous substrates, or as part of PROTACs, which bring a new protein of interest to the E3 ligase for degradation.
Comparative Analysis of Cereblon Binders
This section provides a quantitative comparison of various Cereblon binders. While direct head-to-head studies are not always available, the following tables summarize key performance indicators collated from various sources.
Table 1: Binding Affinities of Cereblon Binders
| Ligand | Type | Binding Affinity (K_d) to Cereblon | Assay Method |
| Thalidomide | IMiD | ~250 nM[1] | Competitive Titration |
| Lenalidomide | IMiD | ~178 nM - 640 nM[1][2] | Competitive Titration, ITC |
| Pomalidomide | IMiD | ~157 nM[1][2] | Competitive Titration, ITC |
| Iberdomide (CC-220) | CELMoD | Higher affinity than Pomalidomide | Not Specified |
| CC-90009 | CELMoD | Not explicitly reported in searches | - |
| dBET1 | PROTAC | K_D = 26.0 ± 2.1 μM (to CRBN-TBD) | Fluorescence Assay |
| ARV-110 | PROTAC | Not explicitly reported in searches | - |
| This compound | Cereblon Binder | Not publicly available | - |
Note: Binding affinities can vary depending on the specific assay conditions and the protein construct used (e.g., full-length CRBN-DDB1 complex vs. the thalidomide-binding domain (TBD)).
Table 2: Target Protein Degradation Profile
| Ligand | Primary Neosubstrates/Target Protein | DC_50 | Cell Line |
| Lenalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | Not consistently reported | Multiple Myeloma cell lines |
| Pomalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | Not consistently reported | Multiple Myeloma cell lines |
| Iberdomide (CC-220) | Ikaros (IKZF1), Aiolos (IKZF3) | More potent than lenalidomide and pomalidomide | Not Specified |
| CC-90009 | GSPT1 | Not consistently reported | Acute Myeloid Leukemia cell lines |
| dBET1 | BRD4 | Not consistently reported | Human and mouse cell lines |
| ARV-110 | Androgen Receptor (AR) | Not consistently reported | Prostate cancer cell lines |
| This compound | Ikaros, Aiolos | Not publicly available | Not Specified |
This compound is described as a Cereblon binder for the degradation of Ikaros and Aiolos. This positions it mechanistically alongside the well-established immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. However, without publicly available quantitative data on its binding affinity or degradation potency (DC50), a direct performance comparison is not possible at this time. Its utility would be in applications requiring the degradation of these specific neosubstrates, similar to the therapeutic applications of IMiDs in hematological malignancies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing Cereblon E3 ligase binders.
Caption: Mechanism of action for a Cereblon-recruiting PROTAC.
Caption: General experimental workflow for characterizing Cereblon binders.
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments cited in the evaluation of Cereblon E3 ligase binders.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the kinetics and affinity of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified target protein, E3 ligase (Cereblon complex), and PROTAC
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a suitable binding model to determine the K_D.
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the target protein in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Analyze the resulting sensorgrams to determine the ternary complex binding affinity and kinetics.
-
-
Data Analysis: Calculate the cooperativity factor (α) from the binary and ternary K_D values.
Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein in cells treated with a Cereblon binder.
Materials:
-
Cell culture reagents and the cell line of interest
-
Cereblon binder compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dilution series of the Cereblon binder or a vehicle-only control.
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax.
-
Ubiquitination Assay (In Vitro)
Objective: To determine if the Cereblon binder promotes the ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and Ubiquitin
-
Recombinant purified Cereblon E3 ligase complex and target protein
-
Cereblon binder
-
ATP
-
Reaction buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-ubiquitin and anti-target protein antibodies
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, ubiquitin, Cereblon E3 ligase complex, target protein, and the Cereblon binder in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot.
-
-
Detection:
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated target protein (visible as a high molecular weight smear).
-
Probe a separate membrane or strip and re-probe the same membrane with an anti-target protein antibody to confirm the identity of the ubiquitinated protein.
-
Conclusion
The field of Cereblon E3 ligase binders is rapidly evolving, offering exciting therapeutic possibilities. While established IMiDs and newer CELMoDs have demonstrated clinical efficacy, the development of PROTACs has significantly expanded the range of "undruggable" targets. "this compound," by targeting Ikaros and Aiolos for degradation, aligns with the therapeutic strategy of IMiDs. However, a comprehensive understanding of its comparative efficacy awaits the public release of detailed quantitative data. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these and other novel Cereblon binders, facilitating the advancement of targeted protein degradation as a powerful therapeutic modality.
References
A Comparative Analysis of E3 Ligase Ligand 21 and VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cereblon and VHL Ligand Efficacy in PROTAC-mediated Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the efficacy and specificity of proteolysis-targeting chimeras (PROTACs). Among the hundreds of E3 ligases, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the most extensively utilized for PROTAC development. This guide provides a comprehensive comparison of the efficacy of "E3 ligase Ligand 21," a CRBN binder, and ligands targeting VHL. This analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways to aid researchers in making informed decisions for their TPD strategies.
Executive Summary
"this compound" is a chemical entity that binds to the Cereblon (CRBN) E3 ubiquitin ligase, facilitating the degradation of neosubstrate proteins such as Ikaros and Aiolos.[1][2][3] VHL ligands, on the other hand, recruit the VHL E3 ligase. Both CRBN and VHL have demonstrated high efficacy in mediating the degradation of a wide array of target proteins. The choice between a CRBN-based or a VHL-based PROTAC is nuanced and depends on factors including the target protein's cellular localization, the desired degradation kinetics, and the expression profile of the E3 ligase in the cellular context of interest.
Data Presentation: A Quantitative Comparison
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of a target protein, quantified by the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved). The binding affinity (Kd) of the E3 ligase ligand to its target is also a crucial parameter.
Table 1: Comparative Performance of CRBN and VHL-based PROTACs Targeting BRD4
| PROTAC | E3 Ligase Recruited | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | CRBN | Pomalidomide | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [4] |
| MZ1 | VHL | VH032 | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [4] |
| ARV-771 | VHL | VH032 derivative | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported |
Table 2: Binding Affinities of Representative E3 Ligase Ligands
| Ligand | E3 Ligase | Binding Affinity (Kd) | Reference |
| Pomalidomide (parent of many CRBN ligands) | CRBN | ~1.8 µM | |
| VH032 | VHL | 185 nM | |
| VH101 | VHL | 44 nM |
Note: Specific binding affinity data for "this compound" to CRBN is not publicly available. The value for pomalidomide is provided as a reference for a commonly used CRBN ligand.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
The Ubiquitin-Proteasome System and PROTAC Mechanism
The following diagram illustrates the general mechanism of the ubiquitin-proteasome system and how PROTACs hijack this machinery to induce targeted protein degradation.
Experimental Workflow for Assessing PROTAC Efficacy
The following diagram outlines a typical experimental workflow for determining the efficacy of a PROTAC, including the assessment of ternary complex formation and target protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of PROTAC efficacy. Below are protocols for key experiments cited in the comparison.
Western Blotting for Protein Degradation
Objective: To quantify the dose-dependent degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for electrophoresis.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous assay format.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC compound
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and E3 ligase complex.
-
Assay Plate Setup: In a microplate, add the target protein, E3 ligase complex, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Detection: Add the TR-FRET donor and acceptor antibody pair to the wells.
-
Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, and its peak indicates the optimal concentration for complex formation.
Conclusion
The choice between a CRBN-recruiting ligand like "this compound" and a VHL ligand for PROTAC development is a multifaceted decision that requires careful consideration of the specific biological context and therapeutic goals. While both E3 ligases have been successfully exploited to degrade a multitude of high-value targets, they exhibit distinct characteristics.
CRBN-based PROTACs have shown remarkable potency, often achieving sub-nanomolar DC50 values. VHL-based PROTACs are also highly potent and have demonstrated excellent degradation efficacy. The expression levels of CRBN and VHL can vary across different tissues and cell types, which can influence the efficacy of the respective PROTACs. Additionally, the subcellular localization of the E3 ligases (CRBN is predominantly nuclear, while VHL is found in both the cytoplasm and nucleus) can be a critical factor in targeting proteins within specific cellular compartments.
Ultimately, the optimal choice of E3 ligase ligand will be target and system-dependent. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to empirically determine the most effective degradation strategy for their protein of interest. Further head-to-head studies with "this compound" will be invaluable in providing a more direct and nuanced comparison of its efficacy relative to the well-established VHL ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Validating Target Engagement of E3 Ligase Ligands: A Comparative Guide
The development of novel therapeutics that hijack the ubiquitin-proteasome system, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, hinges on the effective engagement of an E3 ubiquitin ligase by a small molecule ligand. For any new E3 ligase ligand, which we will hypothetically call "E3 Ligase Ligand 21," rigorous experimental validation of its binding to the intended E3 ligase target within a cellular context is paramount. This guide provides a comparative overview of key experimental methodologies for confirming and quantifying target engagement, complete with data presentation, detailed protocols, and workflow visualizations to aid researchers in this critical validation process.
Comparison of Key Target Engagement Validation Methods
Several robust methods are available to confirm that an E3 ligase ligand is binding to its target in cells. The choice of method often depends on the specific research question, available resources, and desired throughput. The three primary methods discussed here are the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Quantitative Proteomics. Each offers unique advantages for elucidating the interaction between a ligand and its E3 ligase target.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | Quantitative Proteomics |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged E3 ligase and a fluorescent tracer.[1] | Ligand-induced change in the thermal stability of the target protein.[2] | Mass spectrometry-based quantification of protein levels to measure degradation.[3] |
| Assay Format | Live or permeabilized cells.[1] | Live cells, cell lysates, or tissues.[4] | Cell lysates. |
| Primary Readout | BRET ratio, from which intracellular affinity (IC50) is calculated. | Amount of soluble protein remaining after heat treatment, yielding a melting curve (Tagg) and thermal shift (ΔTagg). | Relative protein abundance, yielding degradation concentration (DC50) and maximum degradation (Dmax). |
| Throughput | High-throughput compatible (384-well format). | Low to high-throughput, depending on the detection method (Western blot vs. AlphaLISA/HTRF). | Low to medium throughput. |
| Key Advantages | - Measures target engagement in live cells.- Can quantify intracellular compound availability.- Real-time kinetic measurements are possible. | - Label-free method for the target protein.- Applicable to a wide range of proteins and cell types.- Can be performed in tissues. | - Unbiased, proteome-wide view of specificity.- Directly measures the functional outcome (degradation).- Identifies off-target effects. |
| Limitations | - Requires genetic modification of the target protein (luciferase fusion).- Dependent on a suitable fluorescent tracer. | - Not all proteins exhibit a thermal shift upon ligand binding.- Western blot-based detection can be laborious. | - Indirect measure of target engagement.- Can be complex and resource-intensive. |
Quantitative Data for E3 Ligase Ligands
The following table presents representative data from studies on well-characterized E3 ligase ligands, offering a benchmark for the validation of a new ligand like "this compound."
| Ligand/PROTAC | E3 Ligase Target | Assay Type | Cell Line | Quantitative Value | Reference |
| Iberdomide | CRBN | NanoBRET™ TE | HEK293 | IC50: 13 nM | |
| Lenalidomide | CRBN | NanoBRET™ TE | HEK293 | IC50: 1,100 nM | |
| dBET1 | CRBN | NanoBRET™ TE | HEK293 | IC50: 2,500 nM | |
| Momordin Ic | SENP1 | CETSA | Prostate Cancer Cells | IC50: 15.37 µM | |
| ARS-1620 | KRAS(G12C) | CETSA | NCI-H358 | ΔTagg: significant stabilization | |
| PROTAC 3 | PDEδ | Quantitative Proteomics | HeLa | DC50: ~1 µM | |
| A1874 (Nutlin-based) | MDM2 | Western Blot | HCT116 | DC50: 32 nM |
Experimental Protocols & Visualizations
Detailed methodologies and workflows for the principal validation experiments are provided below.
PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This process is initiated by the formation of a ternary complex consisting of the PROTAC, the target protein, and the E3 ligase.
NanoBRET™ Target Engagement Assay Workflow
The NanoBRET™ assay quantifies ligand binding in live cells by measuring the resonance energy transfer between an E3 ligase fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds the same E3 ligase (the acceptor). A test compound, such as Ligand 21, will compete with the tracer for binding to the E3 ligase, resulting in a decrease in the BRET signal.
Protocol: NanoBRET™ Target Engagement Assay for E3 Ligases
This protocol is adapted for measuring the intracellular affinity of a compound for the CRBN or VHL E3 ligases.
-
Cell Preparation:
-
Culture HEK293 cells to ~80-90% confluency.
-
Co-transfect cells with a plasmid encoding the E3 ligase (e.g., CRBN or VHL) fused to NanoLuc® luciferase and, if required for complex stability (like DDB1 for CRBN), an accessory protein expression vector.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM medium.
-
-
Assay Plating:
-
Dispense the cell suspension into a white, 96-well or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound ("Ligand 21").
-
Add the NanoBRET™ fluorescent tracer (e.g., Tracer CRBN or Tracer VHL) and the test compound to the wells. Include "no compound" and "no tracer" controls.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate solution according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (618nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the data and plot the BRET ratio against the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. In a typical CETSA experiment, cells are treated with the ligand, heated to various temperatures, and the amount of remaining soluble protein is quantified, usually by Western blot.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for a CETSA experiment with Western blot detection.
-
Cell Treatment:
-
Culture cells of interest to high confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into two aliquots: one treated with the test compound ("Ligand 21") at a final concentration and the other with a vehicle control (e.g., DMSO).
-
Incubate at 37°C for 1-2 hours.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).
-
Cool the samples to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each sample.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the target E3 ligase.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the lowest temperature point (e.g., 40°C).
-
Plot the normalized soluble protein fraction against the temperature to generate melting curves for both the vehicle- and ligand-treated samples.
-
A shift in the melting curve to a higher temperature indicates target stabilization and engagement.
-
Quantitative Proteomics Workflow for Degradation Analysis
To confirm that target engagement by a PROTAC leads to the desired functional outcome, quantitative proteomics is employed to measure the degradation of the target protein. This method also provides a global view of the proteome to assess the selectivity of the degrader.
Protocol: Quantitative Proteomics for PROTAC-Induced Degradation
This protocol provides a general workflow for a proteomics experiment to assess protein degradation.
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (based on "Ligand 21") or a vehicle control for a defined period (e.g., 6, 12, or 24 hours).
-
-
Sample Preparation:
-
Wash the cells with PBS and harvest them.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
-
Protein Digestion and Peptide Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
For multiplexed analysis, label the peptides from different conditions with isobaric tags (e.g., TMT reagents).
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequences and relative abundance.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the proteins present in the sample.
-
Quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the isobaric tags.
-
Identify proteins that are significantly down-regulated in the PROTAC-treated samples compared to the control. This will confirm the degradation of the intended target and reveal any off-target degradation events.
-
References
- 1. NanoBRET® TE Intracellular E3 Ligase Assays [promega.jp]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sapient.bio [sapient.bio]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
A Comparative Guide to PROTACs: Navigating the E3 Ligase Ligand Landscape
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs). This choice profoundly influences a PROTAC's degradation efficiency, selectivity, and overall therapeutic potential. This guide provides an objective comparison of PROTACs utilizing different E3 ligase ligands, supported by experimental data, detailed protocols, and clear visual aids to inform rational degrader design.
The efficacy of a PROTAC hinges on its ability to form a stable ternary complex between the target Protein of Interest (POI) and a recruited E3 ligase, which subsequently leads to the ubiquitination and proteasomal degradation of the POI. While over 600 E3 ligases are encoded in the human genome, a select few have become the workhorses of targeted protein degradation, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][2] The most extensively utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL), with Inhibitor of Apoptosis Proteins (IAPs) and Murine Double Minute 2 (MDM2) also being common choices.[3][4][5] Concurrently, research into novel E3 ligase recruiters, such as those for RNF4 and DCAF16, is rapidly expanding the PROTAC toolbox.
This guide will delve into a comparative analysis of these key E3 ligase platforms, presenting quantitative data on their performance, detailed methodologies for their evaluation, and visual representations of the underlying mechanisms and workflows.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. By simultaneously binding the POI and the E3 ligase, the PROTAC induces their proximity, facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade further POI molecules.
Comparative Overview of E3 Ligase Ligands
The selection between E3 ligases like CRBN and VHL is a critical design decision that impacts a PROTAC's pharmacodynamics, tissue distribution, and potential off-target effects. Key differences in their subcellular localization, complex turnover rates, and ligand characteristics dictate their suitability for different target proteins.
Performance Data of PROTACs with Different E3 Ligase Ligands
The ultimate measure of a PROTAC's effectiveness is its ability to potently and maximally degrade its target. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation). The choice of E3 ligase can significantly alter these parameters, even for the same target protein and warhead.
Below is a comparative summary of performance data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) using different E3 ligase recruiters.
| Target Protein | PROTAC Warhead | E3 Ligase Recruited | E3 Ligand | DC50 | Dmax | Cell Line | Reference |
| BTK | Ibrutinib | CRBN | Pomalidomide | ~10 nM | >95% | MOLM-14 | |
| BTK | Ibrutinib | VHL | VH-based | Inefficient Degradation | N/A | MOLM-14 | |
| BTK | Ibrutinib | IAP | Bestatin-based | Inefficient Degradation | N/A | MOLM-14 | |
| BRD4 | JQ1 | VHL | VH032 analog | 3.3 nM | 97% | PC3 | |
| BRD4 | JQ1 | CRBN | Pomalidomide | ~5 nM | >90% | HEK293 | N/A |
| CDK4/6 | Palbociclib | CRBN | Pomalidomide | <10 nM | >90% | Multiple | |
| CDK4/6 | Palbociclib | VHL | VH-based | <10 nM | >90% | Multiple | |
| CDK4/6 | Palbociclib | IAP | Bestatin-based | <10 nM | >90% | Multiple |
Note: The performance of PROTACs is highly dependent on the specific linker and conjugation points, not just the E3 ligase ligand. The data above represents examples from specific studies and direct comparison requires identical linkers and warheads, which is not always available in published literature. The CDK4/6 example highlights a case where optimization of the linker enabled potent degradation across multiple E3 ligases.
Experimental Protocols and Workflow
Evaluating and comparing PROTACs requires a standardized set of experiments to determine their degradation profile and mechanism of action. The typical workflow involves treating cells with the PROTAC, followed by protein quantification and validation of the degradation pathway.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol is a widely used method to quantify the levels of a target protein following PROTAC treatment.
1. Cell Plating and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours) at 37°C.
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.
4. Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50). As a control, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to preserve ubiquitination states and disrupt protein-protein interactions.
2. Immunoprecipitation (IP):
-
Dilute the denatured lysates with a non-denaturing buffer to reduce the SDS concentration.
-
Add a primary antibody against the target protein and incubate overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to capture the immune complexes. Incubate for 2-4 hours.
-
Wash the beads multiple times with wash buffer to remove non-specific binders.
3. Immunoblotting:
-
Elute the protein from the beads using sample buffer and boiling.
-
Perform SDS-PAGE and transfer as described in the Western Blot protocol.
-
Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1 clone).
-
A smear or ladder of high-molecular-weight bands in the PROTAC- and MG132-treated lanes, corresponding to the ubiquitinated target protein, confirms the mechanism of action.
Conclusion
The selection of an E3 ligase ligand is a multifaceted and critical step in PROTAC design. CRBN and VHL remain the most popular choices due to their ubiquitous expression and well-validated ligands. CRBN-based PROTACs, built upon small IMiD ligands, often possess favorable physicochemical properties, while VHL-based PROTACs may offer a different selectivity profile and are regulated by cellular oxygen levels. IAP-based PROTACs provide a unique opportunity for a dual mechanism of action by inducing both degradation and apoptosis.
The development of ligands for new E3 ligases like RNF114 and DCAF16 is broadening the scope of targeted protein degradation, potentially overcoming resistance mechanisms and allowing for more tissue- or cell-type-specific degradation. Ultimately, the optimal choice depends on the specific target protein, the desired therapeutic context, and empirical testing. A systematic evaluation of degradation potency (DC50, Dmax), kinetics, and selectivity, using the standardized protocols outlined in this guide, is essential for advancing the most effective PROTAC candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Guide to E3 Ligase Ligand 21 Activity Validation via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "E3 ligase Ligand 21," a cereblon (CRBN) binder, with other common CRBN E3 ligase ligands. The focus is on their activity in inducing the degradation of the neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3), key transcription factors in hematopoiesis and immune cell function. This degradation is a critical mechanism of action for immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulating Drugs (CELMoDs) in the treatment of hematological malignancies.
Quantitative Performance Comparison of Cereblon E3 Ligase Ligands
| Ligand | Target Substrates | DC50 (Ikaros) | DC50 (Aiolos) | Dmax | Cell Line | Reference |
| Lenalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | ~1-10 µM | ~1-10 µM | >50% | RPMI 8226 | [1] |
| Pomalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | ~0.1-1 µM | ~0.1-1 µM | >79% | RPMI 8226 | [1] |
| Iberdomide (CC-220) | Ikaros (IKZF1), Aiolos (IKZF3) | ~1 nM | Not specified | >90% | B-cells | [2] |
Note: Lower DC50 values indicate higher potency. Dmax represents the maximum percentage of protein degradation achieved. "this compound" is described as a cereblon binder for the degradation of Ikaros or Aiolos by the ubiquitin-proteasome pathway[2][3]. Iberdomide is noted to bind to cereblon with a higher affinity than lenalidomide or pomalidomide, resulting in more potent and extensive degradation of Ikaros and Aiolos.
Signaling Pathway of Cereblon-Mediated Ikaros/Aiolos Degradation
The binding of a ligand, such as "this compound," to the cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), induces a conformational change. This allosteric modification promotes the recruitment of the neosubstrates Ikaros and Aiolos to the complex. Once bound, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on Ikaros and Aiolos. The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome.
Caption: Signaling pathway of this compound-mediated degradation.
Experimental Workflow for Western Blot Validation
The following diagram outlines the key steps in a Western blot experiment designed to validate the degradation of Ikaros and Aiolos induced by "this compound".
Caption: Western blot workflow for E3 ligase ligand activity validation.
Experimental Protocol: Western Blot for Ikaros and Aiolos Degradation
This protocol provides a detailed methodology for assessing the degradation of Ikaros and Aiolos in a relevant cell line (e.g., multiple myeloma cell line MM.1S) following treatment with "this compound" or other cereblon modulators.
1. Cell Culture and Treatment:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of "this compound," lenalidomide, pomalidomide, and iberdomide (e.g., 0.01, 0.1, 1, 10 µM). Include a DMSO-treated vehicle control.
-
Incubate the cells for a specified time course (e.g., 4, 8, 24 hours).
2. Protein Extraction:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of Ikaros and Aiolos to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the ligand concentration to determine the DC50 value.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Approaches for Confirming E3 Ligase Ligand 21 Targets
For researchers and drug development professionals, the precise identification of cellular targets for novel E3 ligase ligands is a critical step in understanding their mechanism of action and potential therapeutic applications. This guide provides a comparative overview of state-of-the-art mass spectrometry (MS)-based proteomics techniques to identify and validate the protein targets of a hypothetical molecule, "E3 ligase Ligand 21." We will explore various methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design.
The central principle of action for a molecule like "this compound," particularly in the context of targeted protein degradation (e.g., as a PROTAC), is to induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The following MS-based approaches offer complementary strategies to elucidate this process.
Comparative Overview of Key Mass Spectrometry Techniques
Choosing the right technique depends on the specific question being asked—whether it's identifying direct binders, transient interactors, or downstream degradation targets. Each method has its own strengths and limitations.
| Technique | Principle | Primary Information Gained | Advantages | Limitations |
| Affinity Purification-MS (AP-MS) | Uses a tagged form of the E3 ligase or a biotinylated version of Ligand 21 to pull down interacting proteins from cell lysates. | Identifies stable and direct binding partners. | Relatively straightforward; good for high-affinity interactions. | May miss transient or weak interactions; potential for identifying indirect binders.[1][2] |
| Proximity-Dependent Biotinylation (e.g., BioID, TurboID) | An E3 ligase is fused to a promiscuous biotin ligase (BirA* or TurboID) that biotinylates proteins in close proximity. | Captures transient and proximal protein interactions in a cellular context.[1][3] | Excellent for detecting weak or transient interactions; provides spatial context.[4] | Can label non-interacting bystanders; requires genetic modification of cells. |
| Quantitative Proteomics (SILAC, TMT, or Label-Free) | Compares global protein abundance between cells treated with Ligand 21 and control cells. | Identifies proteins that are degraded upon Ligand 21 treatment. | Provides a direct readout of the functional outcome (degradation); high-throughput. | Does not distinguish between direct and indirect effects; requires significant changes in protein levels to be detected. |
| Ubiquitin Remnant Profiling (di-Gly) | Enriches for peptides containing a di-glycine remnant left on lysine residues after tryptic digestion of ubiquitinated proteins. | Directly identifies ubiquitination sites and confirms which proteins are substrates of the E3 ligase activity induced by Ligand 21. | Highly specific for identifying ubiquitination events; can pinpoint modification sites. | Technically demanding; may not capture all ubiquitination events if the remnant is not generated. |
| Native Mass Spectrometry (nMS) | Analyzes intact protein complexes in the gas phase to preserve non-covalent interactions. | Confirms the formation and stoichiometry of the ternary complex (Target-Ligand 21-E3 Ligase). | Provides direct evidence of the PROTAC mechanism; can quantify complex stability. | Requires purified proteins and specialized instrumentation; not performed in a cellular context. |
Experimental Data and Protocols
To illustrate how these techniques can be applied, we present hypothetical data for the characterization of "this compound," which is designed to recruit the E3 ligase VHL to a novel target.
Quantitative Degradation Proteomics to Identify Potential Targets
This approach aims to identify proteins that are downregulated in the presence of Ligand 21.
Hypothetical Data:
| Protein | Log2 Fold Change (Ligand 21 vs. Vehicle) | p-value | Annotation |
| Target Protein A | -3.5 | 1.2e-8 | Confirmed Primary Target |
| Target Protein B | -1.1 | 0.04 | Potential Off-Target |
| Housekeeping Protein X | 0.05 | 0.89 | Unaffected |
| VHL | 0.10 | 0.75 | E3 Ligase (Unaffected) |
Experimental Protocol: TMT-based Quantitative Proteomics
-
Cell Culture and Treatment: Culture HEK293 cells to 70-80% confluency. Treat cells with 1 µM of this compound or a vehicle control (DMSO) for 24 hours in triplicate.
-
Lysis and Protein Digestion: Harvest cells, lyse in a urea-based buffer, and determine protein concentration. Reduce, alkylate, and digest proteins with trypsin overnight.
-
TMT Labeling: Label the resulting peptides with TMTpro reagents according to the manufacturer's instructions. Combine the labeled samples.
-
Fractionation: Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze each fraction by nanoLC-MS/MS on an Orbitrap mass spectrometer. The MS1 scan is performed in the Orbitrap, and MS2 scans are acquired in the ion trap after collision-induced dissociation.
-
Data Analysis: Process the raw data using a software suite like Proteome Discoverer. Identify peptides and proteins, and quantify the TMT reporter ions to determine relative protein abundance between conditions.
Proximity Ligation to Confirm In-Cell Interactions
To confirm that Ligand 21 brings Target Protein A into close proximity with VHL inside the cell, a proximity-dependent biotinylation approach is used.
Hypothetical Data:
| Prey Protein | Spectral Counts (VHL-TurboID + Ligand 21) | Spectral Counts (VHL-TurboID + Vehicle) | Fold Change |
| Target Protein A | 152 | 5 | 30.4 |
| Elongin B/C | 210 | 205 | 1.02 |
| CUL2 | 180 | 175 | 1.03 |
| Background Protein Y | 2 | 1 | 2.0 |
Experimental Protocol: TurboID
-
Cell Line Generation: Generate a stable cell line expressing VHL fused to the TurboID enzyme (VHL-TurboID).
-
Treatment and Labeling: Treat the VHL-TurboID cells with 1 µM Ligand 21 or vehicle for 4 hours. Add 50 µM biotin to the media for the final 10 minutes of treatment to initiate biotinylation.
-
Lysis and Pulldown: Quench the labeling reaction and lyse the cells under denaturing conditions. Use streptavidin-coated magnetic beads to enrich for biotinylated proteins.
-
On-Bead Digestion and MS: Wash the beads extensively, then perform on-bead tryptic digestion of the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins and quantify them based on spectral counts or peptide intensities. Proteins significantly enriched in the Ligand 21-treated sample are considered proximal interactors.
Visualizing Workflows and Pathways
Diagrams created using Graphviz help to clarify complex experimental workflows and biological pathways.
Experimental Workflow: Target Identification
The following diagram illustrates a comprehensive workflow for identifying and validating the targets of this compound.
Caption: Workflow for discovery and validation of Ligand 21 targets.
Signaling Pathway: PROTAC Mechanism of Action
This diagram shows the molecular mechanism by which Ligand 21 induces the degradation of its target.
Caption: Mechanism of Ligand 21-induced protein degradation.
References
- 1. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of E3 Ubiquitin Ligase Substrates Using Biotin Ligase-Based Proximity Labeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Selectivity Profiling of Key E3 Ligase Ligands: A Guide for Researchers
While a specific molecule denoted "E3 ligase Ligand 21" could not be definitively identified in public research, this guide provides a comparative selectivity analysis of three well-characterized E3 ligase ligands crucial for the development of Proteolysis Targeting Chimeras (PROTACs): the von Hippel-Lindau (VHL) ligand VH032, the Cereblon (CRBN) ligand pomalidomide, and the RNF114 ligand EN219. This document is intended for researchers, scientists, and drug development professionals seeking to understand and compare the performance of these key molecules.
This guide presents quantitative data on the binding affinities and off-target profiles of these ligands, details the experimental methodologies used to obtain this data, and provides a visual workflow for selectivity profiling.
Quantitative Selectivity Data Summary
The following table summarizes the binding affinities and known selectivity profiles of VH032, pomalidomide, and EN219. Direct head-to-head comparisons across a broad panel of off-targets are limited in publicly available literature; therefore, the data presented is a compilation from various studies. Researchers should consider the different experimental conditions when comparing these values.
| Ligand | Target E3 Ligase | On-Target Affinity (Kd/IC50) | Key Off-Targets and Selectivity Profile |
| VH032 | VHL | 185 nM (Kd)[1] | Highly selective for VHL. Proteomic studies show that VH032 treatment primarily leads to the upregulation of VHL protein itself, consistent with a specific on-target effect. It does not exhibit significant off-target effects on a panel of over 100 kinases, GPCRs, and ion channels at concentrations up to 50 μM. |
| Pomalidomide | CRBN | ~250 nM (Kd) | Known to induce the degradation of several zinc-finger (ZF) transcription factors (e.g., IKZF1, IKZF3, ZFP91, SALL4) which are considered off-targets in many PROTAC applications. Modifications at the C5 position of the phthalimide ring have been shown to mitigate these off-target effects. |
| EN219 | RNF114 | 0.47 μM (IC50) | Described as a moderately selective covalent ligand that targets Cysteine 8 (C8) of RNF114. Its off-target profile is less extensively characterized in public literature compared to VH032 and pomalidomide. Covalent nature suggests potential for off-target reactivity with other accessible cysteines. |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of E3 ligase ligands.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of a ligand to its target E3 ligase in a competitive format.
Materials:
-
Tagged E3 ligase (e.g., GST-tagged VCB complex for VHL, or His-tagged CRBN-DDB1 for CRBN)
-
Lanthanide-labeled antibody against the tag (e.g., Tb-anti-GST)
-
Fluorescently labeled tracer that binds to the E3 ligase
-
Test ligands (e.g., VH032, pomalidomide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM β-mercaptoethanol)
-
384-well white polypropylene microtiter plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the fluorescently labeled tracer in assay buffer. Prepare a working solution of the tagged E3 ligase and the lanthanide-labeled antibody in assay buffer.
-
Assay Reaction: In a 384-well plate, add the E3 ligase/antibody solution, followed by the test compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Tracer Addition: Add the fluorescently labeled tracer to all wells.
-
Measurement: After another incubation period (e.g., 60 minutes), measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the concentration of the test ligand and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Quantitative Proteomics using Tandem Mass Tags (TMT) for Off-Target Profiling
This method provides a global view of protein abundance changes in cells treated with an E3 ligase ligand-based PROTAC, allowing for the identification of both on-target and off-target degradation events.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., 8M urea, protease and phosphatase inhibitors)
-
BCA assay kit
-
DTT, iodoacetamide
-
Trypsin
-
TMT labeling reagents
-
High-pH reversed-phase chromatography system
-
LC-MS/MS instrument (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control.
-
Protein Extraction and Digestion: Harvest cells, lyse them, and determine the protein concentration. Reduce and alkylate the proteins, followed by tryptic digestion.
-
TMT Labeling: Label the resulting peptides with the TMT reagents according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the fractions by LC-MS/MS.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the selectivity profiling of E3 ligase ligands.
Caption: A generalized workflow for assessing the selectivity of E3 ligase ligands.
References
Safety Operating Guide
Personal protective equipment for handling E3 ligase Ligand 21
Essential Safety and Handling Guide for E3 Ligase Ligand 21
Disclaimer: No specific Safety Data Sheet (SDS) was found for a compound explicitly named "this compound". The following information is a general guide for handling biochemical small molecules in a laboratory setting and is not a substitute for a substance-specific risk assessment. Always consult the SDS provided by the manufacturer for any specific chemical you are working with.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling novel biochemical compounds such as E3 ligase ligands. The procedures outlined below are designed to minimize risk and ensure a safe laboratory environment.
Pre-Handling Procedures: Risk Assessment and Preparation
Before handling any new chemical, a thorough risk assessment is mandatory. This involves reviewing all available safety information and planning the experiment to minimize exposure.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and emergency procedures for a specific chemical.
-
Understand the Hazards: Be aware of the potential health effects, flammability, reactivity, and environmental hazards associated with the compound. For novel compounds with limited data, it is prudent to treat them as potentially hazardous.
-
Designate a Work Area: All work with powdered or volatile forms of the chemical should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] The work area should be kept clean and uncluttered.[1]
-
Assemble Materials: Ensure all necessary personal protective equipment (PPE), spill cleanup materials, and waste containers are readily accessible before you begin.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, assuming it is a solid (powder) or a solution.
| Equipment | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles for risk of splash. A face shield worn over goggles for high-risk activities. | Protects eyes from dust, splashes, and projectiles.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) for incidental contact. Change gloves immediately if contaminated. Consult manufacturer's guide for specific solvent compatibility. | Prevents skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat, fully buttoned with sleeves rolled down. A chemical-resistant apron may be necessary for larger quantities. | Protects skin and personal clothing from spills and splashes. |
| Respiratory Protection | Required when handling powders outside of a fume hood or when aerosols may be generated. A NIOSH-approved respirator (e.g., N95 for particulates) may be necessary. | Prevents inhalation of hazardous dust or aerosols. |
| Footwear | Closed-toe, closed-heel shoes with non-slip soles. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Don all required PPE. Perform all manipulations within a chemical fume hood. Place a disposable bench liner on the work surface.
-
Weighing: Use a dedicated spatula. To minimize dust, do not pour the powder directly. Tap the container gently to dispense the solid.
-
Solubilization: Add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately sized to prevent overflow.
-
Cleanup: After handling, decontaminate the spatula and work surface. Dispose of all contaminated disposables in the designated solid chemical waste container.
-
Preparation: Don all required PPE. Work within a chemical fume hood.
-
Pipetting: Use a calibrated pipette with a disposable tip. Never use mouth suction for pipetting.
-
Mixing: When mixing, ensure the container is securely capped to prevent spills.
-
Cleanup: Decontaminate the work surface. Dispose of used pipette tips and any other contaminated disposables in the appropriate chemical waste container.
Emergency Procedures
-
Spills: In case of a spill, alert others in the vicinity. For small spills, use a chemical spill kit, wearing appropriate PPE. For large spills, evacuate the area and contact the institutional safety office.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.
-
Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing. Seek medical attention if symptoms persist.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: Do not mix different types of chemical waste. This compound waste should be segregated into solid and liquid waste streams.
-
Solid Waste: This includes contaminated gloves, pipette tips, bench liners, and any unused solid chemical. Place these in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: This includes unused solutions and contaminated solvents. Collect in a compatible, sealed, and clearly labeled waste container. Do not pour chemical waste down the drain.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and a description of the contents.
-
Disposal: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on waste pickup and disposal.
Workflow for Safe Handling and Disposal
Caption: General workflow for safely handling and disposing of a research chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
